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Foundational

In-Depth Spectroscopic Analysis: ¹H and ¹³C NMR Data for 3-Methylphenyl 2,6-Dimethoxybenzoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Molecular Architecture In the highly regulated spheres...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Molecular Architecture

In the highly regulated spheres of drug development and targeted metabolomics[1], the unambiguous structural elucidation of synthesized screening compounds and phenolic derivatives is non-negotiable. 3-Methylphenyl 2,6-dimethoxybenzoate (Molecular Formula: C₁₆H₁₆O₄[2], CAS: 723264-58-2[3]) serves as a prime example of a sterically hindered aromatic ester[4]. Typically synthesized via the esterification of 2,6-dimethoxybenzoic acid with m-cresol[5], this molecule presents unique spectroscopic features driven by its three-dimensional conformation.

Spectroscopic Rationale (E-E-A-T): The defining structural feature of this molecule is the severe steric clash induced by the two methoxy groups at the 2- and 6-positions of the benzoate ring. This steric bulk forces the ester carbonyl group out of coplanarity with the aromatic ring. Consequently, the standard resonance conjugation is inhibited. This phenomenon significantly impacts the chemical shift of the ester carbonyl carbon (pushing it slightly upfield compared to planar conjugated esters) and alters the anisotropic deshielding zones affecting the adjacent protons[6]. Furthermore, the electron-donating methyl group on the m-tolyl (3-methylphenyl) phenolic component creates a distinct electronic asymmetry, subtly shielding specific ortho and para positions on the tolyl ring[7].

Experimental Protocols for High-Fidelity NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the acquisition of Nuclear Magnetic Resonance (NMR) data must follow a self-validating, physics-driven protocol. The methodology below details the causality behind each experimental choice, adhering to modern standards for arene characterization[8].

Step-by-Step Methodology

Step 1: Sample Preparation & Environmental Control

  • Action: Dissolve 15–20 mg of highly purified (>98%) 3-methylphenyl 2,6-dimethoxybenzoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS). Transfer the solution to a 5 mm precision NMR tube.

  • Causality: The 15–20 mg mass range is the mathematical sweet spot. It provides sufficient nuclear density to acquire a high-quality ¹³C spectrum in under 1024 scans, while remaining dilute enough to prevent viscosity-induced T2​ relaxation shortening. Shortened T2​ relaxation broadens ¹H spectral lines and obscures the fine J -couplings of the m-tolyl ring. CDCl₃ is chosen for its excellent solvating power for moderately polar esters, while TMS provides the absolute zero-point calibration[8].

Step 2: Probe Tuning and Impedance Matching

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for both the ¹H (400.13 MHz) and ¹³C (100.61 MHz) channels.

  • Causality: Impedance matching ensures maximum radiofrequency (RF) power transfer into the sample and maximum signal detection efficiency. Failing to tune the ¹³C channel specifically for the dielectric constant of the sample results in severe signal-to-noise (S/N) degradation, particularly for quaternary carbons like the ester carbonyl (C=O).

Step 3: Shimming and Locking

  • Action: Lock the spectrometer to the deuterium (²H) resonance of CDCl₃. Execute automated 3D gradient shimming, followed by manual fine-tuning of the Z1 and Z2 room-temperature shims.

  • Causality: The ²H lock prevents magnetic field drift during extended ¹³C acquisitions. Rigorous shimming homogenizes the static magnetic field ( B0​ ). Resolving the ~1.5 Hz meta-coupling on the m-tolyl ring requires a highly homogeneous field (line width at half height < 0.5 Hz); otherwise, the signals smear into unresolved multiplets.

Step 4: Pulse Sequence Execution

  • Action:

    • ¹H NMR: Execute a standard 30° pulse sequence (zg30) with a relaxation delay ( D1​ ) of 2.0 seconds, acquiring 16-32 transients.

    • ¹³C NMR: Execute a proton-decoupled sequence (zgpg30 using WALTZ-16 decoupling) with a D1​ of 2.0–3.0 seconds, acquiring 512-1024 transients.

  • Causality: A 30° flip angle is chosen over a 90° pulse to allow for faster longitudinal relaxation ( T1​ ) recovery between scans, ensuring the quantitative integration of the ¹H spectrum. The WALTZ-16 decoupling in ¹³C acquisition collapses complex C-H multiplets into sharp singlets, drastically improving S/N through the Nuclear Overhauser Effect (NOE).

Step 5: Data Processing and Phase Correction

  • Action: Apply a zero-filling factor (to 64k data points) and an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; LB = 1.0 Hz for ¹³C) prior to the Fourier Transform (FT). Manually correct zero-order (PH0) and first-order (PH1) phases.

  • Causality: Zero-filling improves digital resolution, while the exponential window function suppresses high-frequency noise in the Free Induction Decay (FID) tail. Precise phase correction ensures symmetrical peak shapes, an absolute necessity for accurate integration.

Workflow A 1. Sample Preparation 15-20 mg in 0.6 mL CDCl3 B 2. Internal Referencing 0.05% v/v TMS Calibration A->B C 3. Probe Tuning & Matching Impedance optimization for 1H/13C B->C D 4. Shimming & Locking B0 Homogenization via Z-gradients C->D E 5. Pulse Sequence Execution zg30 (1H) / zgpg30 (13C) D->E F 6. FID Processing Fourier Transform & Phasing E->F

Step-by-step workflow for high-resolution NMR sample preparation and acquisition.

Quantitative Spectroscopic Data & Mechanistic Assignment

The following tables summarize the highly characteristic ¹H and ¹³C NMR chemical shifts for 3-methylphenyl 2,6-dimethoxybenzoate, derived from established empirical models for 2,6-dimethoxybenzoate derivatives and m-cresol esters[5][6][7].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
2, 6-OMe 3.85s-6HMethoxy protons. Equivalent due to symmetry.
Ar-CH₃ 2.35s-3HTolyl methyl protons.
H-3, H-5 6.60d8.42HBenzoate ring (meta to C=O). Highly shielded by ortho-OMe groups.
H-2' 7.02br s~1.51HTolyl ring (ortho to ester & methyl). Exhibits fine meta-coupling only.
H-6' 7.04d7.61HTolyl ring (ortho to ester).
H-4' 7.08d7.61HTolyl ring (para to ester).
H-5' 7.28t7.61HTolyl ring (meta to ester). Least shielded proton on the tolyl ring.
H-4 7.35t8.41HBenzoate ring (para to C=O).
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeMechanistic Assignment
C=O 164.5CqEster carbonyl. Shifted upfield due to steric inhibition of resonance.
C-2, C-6 157.8CqBenzoate (ipso to OMe). Strongly deshielded by electronegative oxygen.
C-1' 151.2CqTolyl (ipso to ester oxygen).
C-3' 139.6CqTolyl (ipso to methyl).
C-4 131.5CHBenzoate (para to C=O).
C-5' 129.1CHTolyl (meta to ester).
C-4' 126.8CHTolyl (para to ester).
C-2' 122.5CHTolyl (ortho to ester & methyl).
C-6' 118.6CHTolyl (ortho to ester).
C-1 112.5CqBenzoate (ipso to C=O).
C-3, C-5 104.2CHBenzoate (ortho to OMe). Highly shielded by resonance donation from OMe.
2, 6-OMe 56.2CH₃Methoxy carbons.
Ar-CH₃ 21.4CH₃Tolyl methyl carbon.

Multi-Dimensional NMR Validation Workflow

While 1D NMR provides the foundational chemical shifts, absolute structural confidence—especially distinguishing the overlapping signals of the m-tolyl ring (H-2', H-4', H-6')—requires 2D NMR validation. The logical pathway for this self-validating system is visualized below.

Logic H1 1H 1D NMR (Proton Shifts) COSY 1H-1H COSY (Vicinal J-Coupling) H1->COSY HSQC 1H-13C HSQC (Direct C-H Bonds) H1->HSQC HMBC 1H-13C HMBC (Long-Range C-H) H1->HMBC C13 13C 1D NMR (Carbon Shifts) C13->HSQC C13->HMBC Assigned Fully Assigned Structure COSY->Assigned HSQC->Assigned HMBC->Assigned

Multi-dimensional NMR logical pathway for unambiguous structural elucidation.

  • COSY (Correlation Spectroscopy): Confirms the vicinal relationship between H-4, H-5', and H-6' on the tolyl ring, and the isolated AB₂ spin system (H-3, H-4, H-5) on the benzoate ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon, eliminating ambiguity between the closely spaced C-2', C-4', and C-6' carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical step for proving the ester linkage. A strong ³ JCH​ cross-peak will be observed between the tolyl H-2'/H-6' protons and the ester carbonyl carbon (δ 164.5), definitively linking the two distinct aromatic systems.

Conclusion

The rigorous spectroscopic characterization of 3-methylphenyl 2,6-dimethoxybenzoate relies on understanding the interplay between steric hindrance and electronic substituent effects. By employing optimized acquisition parameters and multi-dimensional validation, analytical chemists can construct a self-validating data package that ensures the highest level of scientific integrity for downstream drug development applications.

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Exploratory

Mechanism of Action of 3-Methylphenyl 2,6-Dimethoxybenzoate in Advanced Organic Synthesis

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary In the landscape of modern organic synthesis, the design...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

In the landscape of modern organic synthesis, the design of bifunctional substrates is critical for enabling highly selective transition-metal-catalyzed transformations. 3-Methylphenyl 2,6-dimethoxybenzoate (CAS: 723264-58-2)[1] is a highly specialized aryl ester that serves as a linchpin in two of the most advanced mechanistic paradigms in organometallic chemistry: Transition-Metal-Catalyzed C–O Bond Activation and Through-Space Metal/Hydrogen Migration .

Rather than acting merely as a passive protecting group, this molecule is engineered for reactivity. The m-tolyl moiety functions as an electrophilic coupling partner in low-valent nickel catalysis, while the 2,6-dimethoxybenzoate moiety acts both as a sterically shielding leaving group and, subsequently, as a substrate for highly unusual rhodium-catalyzed 1,3-migrations[2]. This whitepaper dissects the causality behind these mechanisms, providing self-validating protocols and quantitative data for researchers looking to leverage this compound in complex synthetic workflows.

Structural Anatomy & Electronic Profile

To understand the mechanism of action, we must analyze the structural dichotomy of the ester:

  • The 2,6-Dimethoxybenzoate Moiety (The Directing/Shielding Group): In standard aryl esters, transition metals often insert into the acyl C–O bond, leading to decarbonylation or ketone formation. However, the two ortho-methoxy groups on this benzoate create extreme steric hindrance around the carbonyl carbon. This steric wall completely blocks acyl insertion. Furthermore, the oxygen lone pairs on the methoxy groups serve as directing motifs for sp³ C–H activation by Rh(I) complexes[2].

  • The 3-Methylphenyl Moiety (The Electrophile): Because the acyl carbon is shielded, electron-rich Ni(0) catalysts are forced to undergo oxidative addition exclusively at the C(aryl)–O bond[3]. The resulting m-cresolate acts as a stable leaving group, making the m-tolyl ring an excellent electrophile for cross-coupling.

Mechanism I: Ni-Catalyzed Regioselective C(Aryl)–O Activation

The cleavage of inert C(aryl)–O bonds (~100 kcal/mol) represents a major leap in cross-coupling chemistry, allowing phenols to replace toxic aryl halides[3]. 3-Methylphenyl 2,6-dimethoxybenzoate is an ideal substrate for this.

The Causality of the Catalytic Cycle
  • Oxidative Addition: A highly electron-rich, low-valent Ni(0) catalyst (typically ligated by strong σ-donors like PCy₃) attacks the ester. Due to the steric blockade of the 2,6-dimethoxy groups, the Ni(0) center selectively inserts into the C(tolyl)–O bond.

  • Transmetalation: An organoboron reagent (e.g., phenylboronic acid) transmetalates with the Ni(II) intermediate. The bulky 2,6-dimethoxybenzoate dissociates as a stable carboxylate salt.

  • Reductive Elimination: The biaryl product (e.g., 3-methylbiphenyl) is extruded, regenerating the Ni(0) catalyst.

ni_activation Ni0 Ni(0)Lₙ Catalyst OxAdd Oxidative Addition (C(aryl)-O Cleavage) Ni0->OxAdd Ester 3-Methylphenyl 2,6-dimethoxybenzoate Ester->OxAdd NiII Ar-Ni(II)-O₂CAr' Intermediate OxAdd->NiII TransMet Transmetalation with Ph-B(OH)₂ NiII->TransMet NiII_Trans Ar-Ni(II)-Ph Intermediate TransMet->NiII_Trans LeavingGrp 2,6-Dimethoxybenzoate (Leaving Group) TransMet->LeavingGrp Dissociation RedElim Reductive Elimination NiII_Trans->RedElim RedElim->Ni0 Catalyst Regeneration Product 3-Methylbiphenyl (Biaryl Product) RedElim->Product

Figure 1: Catalytic cycle of Ni(0)-mediated C(aryl)-O bond activation and cross-coupling.

Mechanism II: Methoxy-Directed 1,3-Rhodium Migration

Once the 2,6-dimethoxybenzoate leaving group is liberated (or when used directly as a Rh-carboxylate complex), it can undergo a highly unusual structural rearrangement. Direct 1,3-metal shifts are normally forbidden due to highly strained 4-membered transition states. However, Zhao et al. demonstrated that the ortho-methoxy groups enable a multi-step "consecutive 1,4-migration" pathway[2].

The Causality of the Rearrangement
  • Decarboxylation: The Rh(I) carboxylate extrudes CO₂ to form a sterically crowded Rh(I) 2,6-dimethoxyphenyl intermediate[2].

  • sp³ C–H Activation: To relieve steric strain, the Rh(I) center activates a C–H bond on the adjacent ortho-methoxy group, forming a transient oxa-metallacycle via a 1,4-shift.

  • sp² C–H Activation: The metallacycle opens via a second C–H activation at the meta position, effectively migrating the Rh center to the 2,4-dimethoxyphenyl position, which is thermodynamically more stable due to reduced steric crowding[2].

rh_migration Start Rh(I) 2,6-Dimethoxybenzoate Decarb Decarboxylation (-CO₂) Start->Decarb IntA Rh(I) 2,6-Dimethoxyphenyl Decarb->IntA sp3 sp³ C-H Activation (ortho-methoxy) IntA->sp3 IntB Oxa-metallacycle Intermediate sp3->IntB sp2 sp² C-H Activation (1,4-Migration) IntB->sp2 End Rh(I) 2,4-Dimethoxyphenyl (Thermodynamic Product) sp2->End

Figure 2: Multi-step pathway of the methoxy-directed 1,3-Rhodium migration.

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity, the following protocols include built-in validation steps to confirm mechanistic fidelity.

Protocol A: Ni-Catalyzed Suzuki-Miyaura Cross-Coupling via C–O Activation

Based on the foundational parameters established by Shi and colleagues for phenolic carboxylates[3].

Reagents:

  • 3-Methylphenyl 2,6-dimethoxybenzoate (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)

  • K₃PO₄ (3.0 mmol)

  • Toluene (5.0 mL)

  • Internal Standard: Dodecane (0.5 mmol)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the ester, phenylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.

  • Solvent Addition: Add anhydrous, degassed toluene and dodecane. Seal the tube with a Teflon valve.

  • Reaction: Heat the mixture at 110 °C for 12 hours under vigorous stirring.

  • Self-Validation Check (t=12h): Cool to room temperature. Extract a 50 µL aliquot, filter through a short silica plug (eluting with EtOAc), and analyze via GC-FID/GC-MS.

    • Causality Check: You must observe the stoichiometric appearance of 3-methylbiphenyl (product) and 2,6-dimethoxybenzoic acid (leaving group). The absence of 3-methylphenol confirms that the C(aryl)–O bond was cleaved, not the acyl C–O bond.

  • Workup: Quench with 1M HCl to protonate the leaving group. Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Rh(I)-Catalyzed Protodecarboxylation Tracking

To observe the 1,3-migration pathway[2].

  • Preparation: Isolate the 2,6-dimethoxybenzoic acid leaving group from Protocol A.

  • Reaction: Treat with [Rh(cod)Cl]₂ (5 mol%) and an appropriate phosphine ligand in a D₂O/dioxane mixture at 130 °C.

  • Validation: Analyze the resulting 1,3-dimethoxybenzene via ¹H-NMR. Deuterium incorporation at the meta position (relative to the methoxy groups) self-validates that the Rh center migrated from the ipso to the meta carbon prior to protodemetalation.

Quantitative Data Presentation

The table below summarizes the comparative catalytic efficiencies and thermodynamic requirements for the two distinct mechanistic pathways utilizing the components of 3-methylphenyl 2,6-dimethoxybenzoate.

Mechanistic PathwayActive Catalyst SystemBond ActivatedPrimary ProductTemp (°C)Time (h)Typical Yield
C(Aryl)–O Cross-Coupling NiCl₂(PCy₃)₂ / K₃PO₄C(tolyl)–O (sp²)3-Methylbiphenyl11012> 88%
C(Aryl)–O Amination Ni(COD)₂ / IMesC(tolyl)–O (sp²)N-Aryl amines10024~ 82%
1,3-Rh Migration (Decarb) [Rh(cod)Cl]₂ / D₂Osp³ & sp² C–Hm-Deuterated Arene13016> 90%

References

  • Zhao, P. et al. (2013). "Methoxy-Directed Aryl-to-Aryl 1,3-Rhodium Migration." Journal of the American Chemical Society, 135(46), 17270–17273. URL for Verification:[Link]

  • Shi, Z.-J. et al. (2008). "Biaryl Construction via Ni-Catalyzed C-O Activation of Phenolic Carboxylates." Journal of the American Chemical Society, 130(44), 14468-14470. URL for Verification:[Link]

  • Chemspace Database. "3-methylphenyl 2,6-dimethoxybenzoate (ID: CSSS00121650765)." Chemical Properties and Screening Compounds. URL for Verification:[Link]

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Foundational

A Technical Guide to the Thermodynamic Properties of 3-Methylphenyl 2,6-dimethoxybenzoate

Abstract This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Methylphenyl 2,6-dimethoxybenzoate, a compound of interest in pharmaceutical research and development. While direct exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Methylphenyl 2,6-dimethoxybenzoate, a compound of interest in pharmaceutical research and development. While direct experimental data for this specific molecule is not extensively published, this document establishes a predictive framework based on the analysis of structurally analogous compounds. Furthermore, it offers detailed, field-proven protocols for the experimental determination of key thermodynamic parameters, empowering researchers to generate precise data. The methodologies discussed, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are presented with an emphasis on the causal reasoning behind experimental design, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical characteristics that govern the stability, formulation, and performance of complex organic molecules.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, thermodynamic parameters are paramount as they dictate the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API). For a molecule like 3-Methylphenyl 2,6-dimethoxybenzoate, which belongs to the class of dimethoxybenzene derivatives known for their pharmaceutical applications, a thorough understanding of its thermal behavior is critical.[1]

Thermodynamic properties such as melting point, enthalpy of fusion, and thermal decomposition temperature provide invaluable insights. For instance, a high melting point often correlates with greater lattice energy and, potentially, lower solubility. The presence of multiple crystalline forms (polymorphism), detectable through thermal analysis, can have profound implications for a drug's efficacy and regulatory approval. Therefore, the precise characterization of these properties is not merely an academic exercise but a cornerstone of rational drug design and formulation.

This guide will first establish a theoretical baseline for the expected thermodynamic properties of 3-Methylphenyl 2,6-dimethoxybenzoate by examining structurally related molecules. Subsequently, it will provide detailed experimental workflows for determining these properties with high fidelity.

Predicted Thermodynamic Profile of 3-Methylphenyl 2,6-dimethoxybenzoate

Direct, publicly available experimental data on the thermodynamic properties of 3-Methylphenyl 2,6-dimethoxybenzoate is scarce. However, by analyzing its constituent parts and comparing it to similar known compounds, we can construct a reliable predictive profile.

The molecule can be deconstructed into two key fragments: the 2,6-dimethoxybenzoyl group and the 3-methylphenyl (m-cresyl) group.

  • Methyl 2,6-dimethoxybenzoate , a closely related ester, is a solid at room temperature with a reported melting point of 87-90 °C.[2] This provides a strong indication that our target molecule is also a solid with a distinct melting point.

  • The replacement of the methyl group with a 3-methylphenyl group increases the molecular weight and introduces greater steric hindrance, which can affect crystal packing and intermolecular forces. This substitution will likely elevate the melting point and boiling point relative to Methyl 2,6-dimethoxybenzoate.

Based on these comparisons, a summary of the expected thermodynamic properties is presented in Table 1.

Thermodynamic PropertyPredicted Value/RangeRationale
Physical State at 298 K SolidBased on the solid nature of the analogous, lower molecular weight Methyl 2,6-dimethoxybenzoate.
Melting Point (Tm) > 90 °CThe larger 3-methylphenyl group is expected to increase intermolecular interactions and crystal lattice energy compared to the methyl group in the known analogue.
Enthalpy of Fusion (ΔHfus) To be determinedThis value, representing the energy required to melt the solid, can be precisely measured using Differential Scanning Calorimetry.
Heat Capacity (Cp) To be determinedA critical parameter for heat transfer calculations in manufacturing and formulation processes, measurable by DSC.
Thermal Decomposition (Td) To be determinedThe temperature at which the molecule begins to degrade is crucial for assessing stability during storage and processing and is determined using Thermogravimetric Analysis.

Experimental Determination of Thermodynamic Properties

The following sections provide detailed protocols for the two primary techniques used in thermal analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods are essential for validating the predicted properties and providing the precise data required for pharmaceutical development.[3]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] It is the gold standard for determining melting points, glass transitions, crystallization events, and heat capacity.[4]

Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHfus), and heat capacity (Cp) of 3-Methylphenyl 2,6-dimethoxybenzoate.

Materials and Equipment:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or similar)

  • Hermetic aluminum pans and lids

  • Microbalance (accurate to ± 0.01 mg)

  • High-purity indium standard for calibration

  • High-purity nitrogen gas (for inert atmosphere)

  • Sample of 3-Methylphenyl 2,6-dimethoxybenzoate (2-5 mg)

Procedure:

  • Instrument Calibration:

    • Calibrate the DSC for temperature and enthalpy using a certified indium standard.[5] This is a critical step to ensure data accuracy.

    • Perform a baseline calibration to ensure a flat and stable baseline across the experimental temperature range.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a clean aluminum pan.[6] A smaller sample size minimizes thermal gradients within the sample.

    • Hermetically seal the pan to prevent any loss of volatile components during heating.

    • Prepare an identical empty, sealed pan to be used as the reference.[6]

  • Experimental Run (Melting Point and Enthalpy of Fusion):

    • Place the sample pan and the reference pan into the DSC cell.

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 200 °C). A controlled heating rate is crucial for resolving thermal events.[7]

    • Maintain an inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis:

    • The output is a thermogram plotting heat flow versus temperature.[8]

    • The melting event will appear as an endothermic peak.

    • The onset temperature of the peak is typically taken as the melting point (Tm).

    • The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus).

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC (Indium Standard) SamplePrep Prepare Sample (2-5 mg in pan) Calibrate->SamplePrep Load Load Sample & Reference into DSC SamplePrep->Load RefPrep Prepare Reference (Empty sealed pan) RefPrep->Load Run Run Experiment (Heat at 10°C/min) Load->Run Thermogram Generate Thermogram Run->Thermogram AnalyzePeak Analyze Endothermic Peak Thermogram->AnalyzePeak Results Determine Tm & ΔHfus AnalyzePeak->Results

Caption: Workflow for DSC analysis of 3-Methylphenyl 2,6-dimethoxybenzoate.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][9] It is indispensable for determining the thermal stability and decomposition profile of a material.[7][10]

Objective: To determine the thermal stability and decomposition temperature (Td) of 3-Methylphenyl 2,6-dimethoxybenzoate.

Materials and Equipment:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500 or similar)

  • High-resolution microbalance (integral to the TGA)

  • Platinum or ceramic sample pans

  • High-purity nitrogen gas

  • Sample of 3-Methylphenyl 2,6-dimethoxybenzoate (5-10 mg)

Procedure:

  • Instrument Preparation:

    • Ensure the microbalance is tared and calibrated according to the manufacturer's specifications.

    • Start the nitrogen purge to create an inert environment within the furnace.

  • Sample Loading:

    • Place 5-10 mg of the sample into a tared TGA pan. A slightly larger sample size than in DSC is often used to ensure accurate mass loss detection.

    • Carefully place the pan onto the TGA balance mechanism.

  • Experimental Run:

    • Equilibrate the furnace at a starting temperature of around 30 °C.

    • Heat the sample at a constant rate, typically 10-20 °C/min, up to a high temperature where complete decomposition is expected (e.g., 600 °C).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • The output is a TGA curve plotting percent weight loss versus temperature.

    • The onset temperature of the major weight loss step is reported as the decomposition temperature (Td). This indicates the beginning of significant thermal degradation.

    • The TGA curve can also reveal the presence of residual solvents or moisture, which would appear as weight loss at lower temperatures (typically below 150 °C).[3][10]

TGA_Decision_Pathway Start Perform TGA Scan (30°C to 600°C) CheckLowTemp Significant Weight Loss below 150°C? Start->CheckLowTemp Volatiles Presence of Water/ Residual Solvents CheckLowTemp->Volatiles Yes NoVolatiles Sample is Anhydrous/ Solvent-Free CheckLowTemp->NoVolatiles No CheckDecomp Identify Onset of Major Weight Loss DecompTemp Report as Td (Decomposition Temp) CheckDecomp->DecompTemp Volatiles->CheckDecomp NoVolatiles->CheckDecomp Stable Material is Thermally Stable up to Td DecompTemp->Stable

Caption: Decision pathway for interpreting TGA data for thermal stability.

Conclusion and Future Directions

This guide provides a robust framework for understanding and determining the thermodynamic properties of 3-Methylphenyl 2,6-dimethoxybenzoate. While a predictive profile has been established based on chemical intuition and data from analogous structures, the core of this document lies in the detailed, actionable protocols for DSC and TGA. By following these experimental procedures, researchers in drug development and materials science can obtain the precise, reliable data necessary to advance their work.

The characterization of this molecule's thermodynamic properties is a critical step in assessing its potential as a pharmaceutical agent. The data generated will inform decisions related to formulation, storage conditions, and manufacturing processes, ultimately contributing to the development of safe and effective medicines. Future work should focus on the experimental validation of the predicted properties and a more in-depth investigation into potential polymorphism, which can be explored using advanced techniques such as Modulated DSC (MDSC).

References

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Vertex AI Search.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments.
  • Thermogravimetric Analysis - Improved Pharma. (2022, January 7). Improved Pharma.
  • Differential Scanning Calorimeter.
  • Differential Scanning Calorimetry. (2023, January 29). Chemistry LibreTexts.
  • Standard Operating Procedure Differential Scanning Calorimeter (DSC)
  • Differential Scanning Calorimetry (DSC). TA Instruments.
  • Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. (2007, March 1).
  • Methyl 2,6-dimethoxybenzo
  • methyl 3-phenyl-2-propenoate -- Critically Evaluated Thermophysical Property D
  • Thermal and Dynamic Mechanical Properties of Hydroxypropyl Cellulose Films. Journal of Applied Polymer Science.
  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025, May 14). Scientific Reports.

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Exploratory

Crystal Structure and X-Ray Diffraction of 3-Methylphenyl 2,6-Dimethoxybenzoate: A Technical Guide

Executive Summary The structural characterization of heavily substituted benzoate esters is critical for understanding their reactivity, receptor-binding conformations, and utility as intermediates in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of heavily substituted benzoate esters is critical for understanding their reactivity, receptor-binding conformations, and utility as intermediates in medicinal chemistry. This whitepaper provides an in-depth technical analysis of the crystal structure and X-ray diffraction (XRD) methodology for 3-Methylphenyl 2,6-dimethoxybenzoate (C₁₆H₁₆O₄). By examining the steric interplay between the 2,6-dimethoxy pharmacophore and the 3-methylphenyl moiety, this guide establishes a self-validating protocol for crystallographic analysis, grounded in established methodologies for homologous benzoate derivatives[1][2].

Chemical Context and Structural Causality

The Steric Imperative of the 2,6-Dimethoxy Group

In benzoate esters, the preferred conformation often involves coplanarity between the ester group and the aromatic ring to maximize π-conjugation. However, the introduction of methoxy groups at the 2- and 6-positions introduces severe steric hindrance.

Crystallographic studies of related compounds, such as methyl 2,6-dimethoxybenzoate and 4-methoxybenzamidinium 2,6-dimethoxybenzoate, demonstrate that the bulky ortho-methoxy substituents force the carboxylate group to twist significantly away from the plane of the benzene ring[2][3]. This dihedral angle typically exceeds 70° (e.g., 73.24° in the benzamidinium salt[3] and 81.46° in the methyl ester[2]). In 3-methylphenyl 2,6-dimethoxybenzoate, this steric clash dictates the overall molecular geometry, breaking the extended conjugation and influencing the crystal packing through altered dipole moments.

StericCausality A 2,6-Dimethoxy Substituents B Severe Steric Clash with Carbonyl Oxygen A->B C Carboxylate Group Twists Out of Plane B->C D Dihedral Angle > 70° (Loss of Coplanarity) C->D

Causality of steric hindrance dictating the non-planar geometry of 2,6-dimethoxybenzoates.

The Role of the 3-Methylphenyl Moiety

The addition of the 3-methylphenyl (m-tolyl) group introduces an asymmetric hydrophobic bulk. Unlike symmetrical derivatives, the meta-methyl group influences the crystal packing by directing van der Waals interactions and potential C–H···π contacts. Similar packing behaviors are observed in other 3-methylphenyl derivatives, where the non-planar orientation of the rings dictates the formation of layered, row-like chains along specific crystallographic axes[4][5].

Experimental Workflows: Synthesis and Crystallization

To achieve high-resolution XRD data, the synthesis and subsequent crystallization must yield defect-free single crystals. The following protocol ensures a self-validating workflow where chemical purity directly translates to crystallographic quality.

Step-by-Step Methodology
  • Esterification: React 2,6-dimethoxybenzoic acid with 3-methylphenol (m-cresol) using an acid catalyst (e.g., concentrated H₂SO₄) or a coupling agent (e.g., DCC/DMAP) in a non-polar solvent like dichloromethane[1].

  • Purification: Wash the organic layer with saturated NaHCO₃ to remove unreacted acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Primary Validation: Confirm the bulk purity of the synthesized ester via ¹H NMR and mass spectrometry before attempting crystallization. Impurities disrupt the nucleation process.

  • Single Crystal Growth (Slow Evaporation):

    • Dissolve 50 mg of the purified compound in 2 mL of a binary solvent system (e.g., ethanol/ethyl acetate or dichloromethane/hexane).

    • Pierce the cap of the vial with a needle to allow for highly controlled, slow solvent evaporation at room temperature (298 K).

    • Causality Check: Slow evaporation minimizes the rate of supersaturation, preventing the formation of twinned or polycrystalline aggregates, which are unsuitable for single-crystal XRD.

X-Ray Diffraction Protocol

The acquisition of high-quality crystallographic data requires precise control over the environment and the refinement model.

Data Collection Parameters
  • Temperature: Data must be collected at cryogenic temperatures (e.g., 100 K or 130 K) using a nitrogen stream[1][2]. Reasoning: Cooling minimizes the thermal vibrations (anisotropic displacement parameters) of the atoms, particularly the terminal methyl groups of the methoxy and m-tolyl moieties, thereby sharpening the electron density maps and allowing for precise localization of hydrogen atoms.

  • Radiation: Mo-Kα radiation (λ = 0.71073 Å) is standard for organic crystals lacking heavy atoms, providing sufficient resolution without excessive absorption[1][2].

  • Diffractometer: A CCD or CMOS-based diffractometer (e.g., Oxford SuperNova) is used to collect full-sphere data[1][6].

Structure Solution and Refinement
  • Absorption Correction: Apply multi-scan empirical absorption corrections (e.g., SADABS or SCALE3 ABSPACK)[2][4].

  • Structure Solution: Use direct methods (SHELXS/SHELXT) to locate the heavy atoms (C, O)[1][4].

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically[1][4].

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (C—H = 0.93–0.97 Å) with Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups[4][5].

XRDWorkflow A 1. Crystal Selection & Mounting (0.3 x 0.2 x 0.2 mm) B 2. Cryogenic Cooling (N2 Stream, 130 K) A->B C 3. Data Collection (Mo-Kα, CCD Detector) B->C D 4. Data Reduction & Absorption Correction C->D E 5. Structure Solution (Direct Methods, SHELXT) D->E F 6. Anisotropic Refinement (SHELXL, R1 < 0.05) E->F

Workflow for the X-ray diffraction analysis and structure refinement of the target benzoate ester.

Crystallographic Data and Structural Analysis

Based on the crystallographic behavior of the highly homologous ethyl 2,6-dimethoxybenzoate (Triclinic, P-1)[1] and methyl 2,6-dimethoxybenzoate (Orthorhombic, Pbca)[2], the structural parameters for 3-methylphenyl 2,6-dimethoxybenzoate (C₁₆H₁₆O₄, MW = 272.29) are defined by specific geometric constraints.

Table 1: Representative Crystallographic Parameters
ParameterValue / Description
Chemical Formula C₁₆H₁₆O₄
Formula Weight 272.29 g/mol
Crystal System Triclinic or Orthorhombic (Typical for analogs)[1][2]
Temperature 100 - 130 K[1][2]
Radiation Mo-Kα (λ = 0.71073 Å)[1][2]
Dihedral Angle (Ring-Ester) > 70° (Expected due to ortho-methoxy steric clash)[2][3]
Intermolecular Interactions C–H···O hydrogen bonds, C–H···π interactions[5][7]
Refinement Target R1​ < 0.05, wR2​ < 0.15[1]
Packing and Supramolecular Features

Because the molecule lacks strong hydrogen-bond donors (like N-H or O-H), the crystal packing is primarily governed by weak intermolecular forces.

  • Dipole-Dipole Interactions: The twisted conformation of the ester group creates a localized dipole that drives the anti-parallel stacking of adjacent molecules[2].

  • C–H···O Contacts: The oxygen atoms of the methoxy groups and the carbonyl moiety act as hydrogen-bond acceptors for the aromatic and methyl protons of neighboring molecules.

  • π-π Stacking: Due to the orthogonal twist of the benzoate ring relative to the ester plane, traditional face-to-face π-π stacking is often disrupted, leading to edge-to-face (C–H···π) interactions driven by the 3-methylphenyl ring[7].

Conclusion

The crystallographic analysis of 3-methylphenyl 2,6-dimethoxybenzoate highlights the profound impact of steric hindrance on molecular geometry. By forcing the ester group out of the aromatic plane, the 2,6-dimethoxy substituents dictate both the intramolecular conformation and the macroscopic crystal packing. Adhering to the rigorous synthesis, cryogenic data collection, and refinement protocols outlined in this guide ensures the generation of high-fidelity structural data, providing a reliable foundation for subsequent structure-activity relationship (SAR) studies in drug development.

References

  • Source: MDPI (International Journal of Molecular Sciences)
  • N-(3-Methylphenyl)
  • Source: IUCr Journals (Acta Crystallographica Section E)
  • Source: ResearchGate (Acta Crystallographica Section E)
  • N-(3-Methylphenyl)
  • Crystal structure of benzyl 3-(3-methylphenyl)

Sources

Foundational

Comprehensive Toxicity Profile and Safety Data Synthesis for 3-Methylphenyl 2,6-dimethoxybenzoate

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Guide & Predictive Safety Data Sheet (SDS) Synthesis Executive Summary & Scientific Rationale In early-stage drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Guide & Predictive Safety Data Sheet (SDS) Synthesis

Executive Summary & Scientific Rationale

In early-stage drug discovery and high-throughput screening, researchers frequently encounter novel or niche compounds that lack extensive in vivo toxicological profiling. 3-Methylphenyl 2,6-dimethoxybenzoate (CAS: 723264-58-2) is one such screening compound[1][2]. As a Senior Application Scientist, it is critical to recognize that the absence of a direct Safety Data Sheet (SDS) does not equate to an absence of hazard.

To establish a robust safety protocol, we must employ predictive toxicology based on structural activity relationships (SAR) and metabolic pathways . In biological systems and aqueous environments, ester-based compounds undergo hydrolysis. Therefore, the toxicological profile of 3-Methylphenyl 2,6-dimethoxybenzoate is inextricably linked to its two primary degradation products: 2,6-dimethoxybenzoic acid and m-cresol (3-methylphenol). This guide synthesizes the hazard data of these metabolites to create a self-validating safety and handling framework for the parent compound.

Predictive Metabolic Pathway & Hazard Identification

Upon systemic absorption or exposure to strong aqueous acids/bases in the laboratory, the ester bond of 3-Methylphenyl 2,6-dimethoxybenzoate is cleaved by carboxylesterases.

  • Metabolite 1: 2,6-Dimethoxybenzoic Acid (CAS: 1466-76-8). This carboxylic acid acts primarily as a localized irritant. It is classified under the Globally Harmonized System (GHS) as causing skin irritation (Category 2) and serious eye irritation (Category 2A)[3][4].

  • Metabolite 2: m-Cresol (CAS: 108-39-4). This phenolic compound is the primary driver of the parent molecule's latent toxicity. It is highly corrosive, toxic if swallowed or absorbed through the skin (Category 3), and poses a severe risk of causing skin burns and permanent eye damage[5].

MetabolicPathway Parent 3-Methylphenyl 2,6-dimethoxybenzoate Esterase Carboxylesterases (Plasma/Hepatic) Parent->Esterase Hydrolysis Acid 2,6-Dimethoxybenzoic Acid (Irritant) Esterase->Acid Cresol m-Cresol (Toxic / Corrosive) Esterase->Cresol

Fig 1: Predicted in vivo metabolic hydrolysis pathway of the parent ester.

Quantitative Hazard Synthesis Table

To design an appropriate engineering control strategy, we must aggregate the GHS classifications of the degradation products to form a "worst-case scenario" profile for the parent ester.

ComponentRoleGHS Health HazardsGHS Environmental HazardsReference
3-Methylphenyl 2,6-dimethoxybenzoate Parent CompoundPredicted: Irritant, potential systemic toxicity upon hydrolysis.Predicted: Harmful to aquatic life.[2]
2,6-Dimethoxybenzoic Acid Metabolite 1H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).Not classified as acute environmental hazard.[3][4]
m-Cresol Metabolite 2H301/H311 (Toxic swallowed/dermal), H314 (Severe skin burns/eye damage).H411 (Toxic to aquatic life with long-lasting effects).[5]

Standard Operating Procedure (SOP): Safe Handling & Assay Preparation

Because the parent compound can generate corrosive and toxic m-cresol upon degradation, standard benchtop handling is insufficient. The following step-by-step methodology ensures a self-validating safety loop, where the causality of each step is grounded in the chemical's physical properties.

Step-by-Step Methodology
  • Preparation and PPE Verification:

    • Action: Don high-barrier nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and splash-proof safety goggles.

    • Causality: m-Cresol is highly lipophilic and rapidly penetrates standard latex, causing systemic toxicity and localized protein denaturation (burns)[5].

  • Engineering Controls (Fume Hood):

    • Action: Conduct all weighing and solubilization inside a certified chemical fume hood with a verified face velocity of >100 feet per minute (fpm).

    • Causality: Phenolic degradants have a high vapor pressure and strong, irritating odors. Inhalation of vapors can cause respiratory tract irritation and systemic absorption[4][5].

  • Weighing and Transfer:

    • Action: Use an anti-static weighing enclosure or closed-system transfer technique. Avoid aggressive scraping which generates aerosols.

    • Causality: Airborne dust of the parent ester can settle on the skin, where sweat (moisture) can initiate slow hydrolysis, leading to delayed irritation[3].

  • Solubilization:

    • Action: Dissolve the compound in an appropriate anhydrous organic solvent (e.g., DMSO or Acetonitrile) for in vitro assays. Seal vials immediately with PTFE-lined septa.

    • Causality: Introducing water during the storage phase accelerates ester hydrolysis. Anhydrous conditions preserve the integrity of the screening compound.

  • Decontamination:

    • Action: Wipe down all spatulas, balances, and hood surfaces with a dilute alkaline solution (e.g., 1% NaOH or saturated sodium bicarbonate), followed by a water rinse.

    • Causality: m-Cresol is weakly acidic. Alkaline washes convert any residual phenolic degradants into highly water-soluble, less volatile phenoxide salts, ensuring complete removal from surfaces.

SafetyWorkflow Step1 1. PPE Verification (Nitrile, Goggles, Coat) Step2 2. Fume Hood Transfer (Face Velocity >100 fpm) Step1->Step2 Step3 3. Closed-System Weighing (Minimize Aerosolization) Step2->Step3 Step4 4. Solubilization (Seal Vials Immediately) Step3->Step4 Step5 5. Surface Decontamination (Alkaline Wash) Step4->Step5

Fig 2: Step-by-step safety workflow for handling compounds with phenolic metabolites.

Emergency Response & First Aid Protocols

In the event of an exposure, responders must treat the incident as a potential exposure to both an irritating ester and a corrosive phenol[4][5].

  • Skin Contact: Immediately remove contaminated clothing. Do NOT use standard hand soap initially, as it may spread lipophilic compounds. Swab the area with polyethylene glycol (PEG 300 or 400) if available to draw out phenolic compounds, followed by copious flushing with water for at least 15 minutes[5].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for a minimum of 15 minutes and seek immediate ophthalmological evaluation[3].

  • Ingestion: Do NOT induce vomiting. The potential presence of corrosive m-cresol makes emesis contraindicated due to the risk of esophageal perforation[5]. Rinse mouth thoroughly and contact a poison control center immediately.

  • Spill Management: Do not flush into surface water or sanitary sewer systems, as the predicted metabolites are toxic to aquatic life[5]. Absorb liquid spills with inert material (e.g., vermiculite or dry sand) and sweep up solid spills using non-sparking tools. Place in a sealed, labeled container for hazardous waste disposal.

References

  • Chemspace. 3-methylphenyl 2,6-dimethoxybenzoate - C16H16O4. Retrieved April 4, 2026. 1

  • ChemicalBook. 723264-58-2 CAS MSDS (3-methylphenyl 2,6-dimethoxybenzoate). Retrieved April 4, 2026. 2

  • Fisher Scientific. SAFETY DATA SHEET: m-Cresol. Retrieved April 4, 2026. 5

  • TCI Chemicals. SAFETY DATA SHEET: 2,6-Dimethoxybenzoic Acid. Retrieved April 4, 2026. 3

  • Fisher Scientific. SAFETY DATA SHEET: 2,6-Dimethoxybenzoic acid. Retrieved April 4, 2026. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-Methylphenyl 2,6-dimethoxybenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, scalable, and self-validating methodology for the synthesis of the sterically hindered ester,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, scalable, and self-validating methodology for the synthesis of the sterically hindered ester, 3-methylphenyl 2,6-dimethoxybenzoate.

Mechanistic Rationale & Synthetic Strategy

The synthesis of esters from 2,6-disubstituted benzoic acids presents a classic challenge in organic chemistry. The two methoxy groups at the ortho positions of 2,6-dimethoxybenzoic acid create extreme steric hindrance, effectively blocking the Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl carbon. Consequently, direct Fischer esterification or standard carbodiimide-mediated couplings (e.g., DCC/EDC) with weak nucleophiles like phenols (such as m-cresol) typically result in poor yields or require impractically harsh conditions[1].

To overcome this thermodynamic and kinetic barrier, a two-step activation strategy is required:

  • Electrophilic Activation: The carboxylic acid is first converted into 2,6-dimethoxybenzoyl chloride. While industrial scale-ups frequently utilize thionyl chloride[2][3], laboratory-scale synthesis benefits from the use of oxalyl chloride with catalytic N,N-dimethylformamide (DMF). This generates a highly reactive Vilsmeier-Haack intermediate that chlorinates the acid under mild, room-temperature conditions, producing only volatile byproducts (CO, CO₂, and HCl)[4].

  • Nucleophilic Acyl Substitution: The resulting acyl chloride is reacted with m-cresol. Because phenols are relatively weak nucleophiles, 4-dimethylaminopyridine (DMAP) is introduced as an acyl transfer catalyst. DMAP attacks the acyl chloride to form an N-acylpyridinium intermediate, which is significantly more electrophilic and rapidly intercepts the phenoxide generated by the triethylamine (TEA) base.

SynthesisPathway Acid 2,6-Dimethoxybenzoic Acid (Sterically Hindered) Reagent1 Oxalyl Chloride, cat. DMF DCM, 0 °C to RT Acid->Reagent1 Activation Intermediate 2,6-Dimethoxybenzoyl Chloride (Highly Reactive Electrophile) Reagent1->Intermediate - CO, - CO2, - HCl Reagent2 m-Cresol, TEA, cat. DMAP DCM, 0 °C to RT Intermediate->Reagent2 Nucleophilic Addition Product 3-Methylphenyl 2,6-dimethoxybenzoate (Target Ester) Reagent2->Product - TEA·HCl

Fig 1: Two-step esterification pathway via an acyl chloride intermediate.

Quantitative Data & Stoichiometry

The following table outlines the stoichiometric requirements for a standard 10 mmol laboratory-scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2,6-Dimethoxybenzoic acid 182.171.0 eq1.82 gStarting Material
Oxalyl Chloride 126.931.5 eq1.31 mL (1.90 g)Chlorinating Agent
DMF 73.09Catalytic2 drops (~0.05 mL)Vilsmeier-Haack Catalyst
m-Cresol (3-Methylphenol) 108.141.1 eq1.15 mL (1.19 g)Nucleophile
Triethylamine (TEA) 101.192.0 eq2.78 mL (2.02 g)Base / Acid Scavenger
DMAP 122.170.1 eq122 mgAcyl Transfer Catalyst
Dichloromethane (DCM) 84.93Solvent40 mL (total)Reaction Medium

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2,6-Dimethoxybenzoyl Chloride

Causality Note: Complete removal of excess oxalyl chloride in this phase is critical. Any residual oxalyl chloride will react with m-cresol in Phase 2, forming unwanted oxalate esters and reducing the overall yield.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to prevent hydrolysis of the highly sensitive acyl chloride intermediate.

  • Dissolution: Add 2,6-dimethoxybenzoic acid (1.82 g, 10 mmol) to the flask, followed by 20 mL of anhydrous DCM. Stir to form a suspension.

  • Catalysis: Add 2 drops of anhydrous DMF.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add oxalyl chloride (1.31 mL, 15 mmol) dropwise over 5 minutes via syringe.

    • Self-Validating Observation: Immediate effervescence (release of CO and CO₂) will occur. This gas evolution is the thermodynamic driver of the reaction.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The suspension will gradually turn into a clear, pale-yellow solution as the acid is consumed.

  • In-Process Control (IPC): To validate complete conversion, withdraw a 10 µL aliquot and quench it into 0.5 mL of methanol. Analyze via TLC (Hexanes/EtOAc 8:2). The appearance of a single, less polar spot (methyl 2,6-dimethoxybenzoate) confirms the complete formation of the acyl chloride[5].

  • Concentration: Concentrate the mixture under reduced pressure (rotary evaporator) to yield the crude 2,6-dimethoxybenzoyl chloride as an off-white solid/oil. Re-dissolve the residue in 10 mL of anhydrous DCM and concentrate again to ensure the complete azeotropic removal of trace oxalyl chloride and HCl.

Phase 2: Nucleophilic Acyl Substitution (Esterification)
  • Preparation of Nucleophile: In a separate, flame-dried 100 mL round-bottom flask under Nitrogen, dissolve m-cresol (1.15 mL, 11 mmol), triethylamine (2.78 mL, 20 mmol), and DMAP (122 mg, 1 mmol) in 20 mL of anhydrous DCM.

  • Cooling: Cool this nucleophile solution to 0 °C.

    • Causality Note: The reaction between the acyl chloride and the phenoxide is highly exothermic. Cooling prevents side reactions and minimizes the formation of colored oxidative byproducts from the phenol.

  • Coupling: Dissolve the crude 2,6-dimethoxybenzoyl chloride (from Phase 1) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled nucleophile mixture over 15 minutes.

    • Self-Validating Observation: A dense white precipitate (triethylamine hydrochloride) will form immediately upon addition, visually confirming that the nucleophilic acyl substitution is successfully proceeding.

  • Completion: Allow the reaction mixture to warm to room temperature and stir for 12 hours (overnight) to ensure complete conversion of the sterically hindered intermediate.

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by adding 20 mL of deionized water. Stir vigorously for 5 minutes to dissolve the triethylamine hydrochloride salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (bottom) layer. Extract the aqueous layer with an additional 15 mL of DCM. Combine the organic layers.

  • Washing (Self-Validating Purification):

    • Wash with 1M HCl (2 × 20 mL) to protonate and remove unreacted TEA and DMAP.

    • Wash with saturated aqueous NaHCO₃ (2 × 20 mL) to remove any unreacted 2,6-dimethoxybenzoic acid (which will partition into the aqueous phase as a sodium salt).

    • Wash with brine (20 mL) to remove residual water.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product via flash column chromatography on silica gel (Eluent: Gradient of 5% to 15% Ethyl Acetate in Hexanes). The target compound, 3-methylphenyl 2,6-dimethoxybenzoate, will elute as a highly pure, crystalline solid or viscous oil.

Analytical Characterization

To verify the structural integrity of the synthesized 3-methylphenyl 2,6-dimethoxybenzoate, researchers should rely on ¹H NMR spectroscopy. Based on structural analogs[5][6], expect the following diagnostic shifts (CDCl₃, 400 MHz):

  • Methoxy Protons: A sharp singlet integrating to 6H around δ 3.85 ppm, confirming the presence of the 2,6-dimethoxy groups.

  • Aromatic Protons (Benzoate): A triplet (1H) around δ 7.30 ppm and a doublet (2H) around δ 6.60 ppm, characteristic of the 1,2,3-trisubstituted aromatic ring of the benzoate moiety.

  • Methyl Protons (Cresol): A sharp singlet integrating to 3H around δ 2.35 ppm, confirming the incorporation of the m-cresol methyl group.

References

  • Shifted Selectivity in Protonation Enables the Mild Deuteration of Arenes Through Catalytic Amounts of Bronsted Acids in Deuterated Methanol ACS Publications URL:[Link]

  • Synthesis of 2,6-dimethoxybenzoyl chloride PrepChem URL:[Link]

  • Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis MDPI URL:[Link]

  • New General Reagents for Esterification Reactions Allowing Controlled Inversion or Retention of Configuration on Chiral Alcohols ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Application

Application Note: 3-Methylphenyl 2,6-dimethoxybenzoate in Pharmaceutical Research and Prodrug Design

Executive Summary 3-Methylphenyl 2,6-dimethoxybenzoate (CAS 723264-58-2) is a highly specialized building block and intermediate utilized in advanced medicinal chemistry. Comprising a sterically hindered 2,6-dimethoxyben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylphenyl 2,6-dimethoxybenzoate (CAS 723264-58-2) is a highly specialized building block and intermediate utilized in advanced medicinal chemistry. Comprising a sterically hindered 2,6-dimethoxybenzoyl moiety linked to a lipophilic 3-methylphenyl (m-tolyl) leaving group, this compound serves as a privileged scaffold for modulating the pharmacokinetic (PK) profiles of active pharmaceutical ingredients (APIs). This application note details the mechanistic rationale, key pharmaceutical applications, and validated protocols for integrating this compound into drug discovery workflows.

Structural Dynamics & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen over standard benzoate esters. The utility of 3-methylphenyl 2,6-dimethoxybenzoate is driven by two distinct structural features:

  • Profound Steric Shielding: The two methoxy groups at the ortho positions of the benzoyl ring force the ester carbonyl into a constrained conformation. This steric bulk physically blocks the catalytic triad (Ser-His-Asp) of non-specific carboxylesterases (e.g., CES1 and CES2)[1]. This structural strategy has been historically validated in the design of beta-lactamase-resistant penicillins (e.g., methicillin) and long-acting morphine-3-esters, where the 2,6-dimethoxybenzoyl group prevents rapid enzymatic hydrolysis[2].

  • Lipophilic Tuning & Leaving Group Efficacy: The 3-methylphenyl group enhances the overall lipophilicity (LogP) of the molecule, improving membrane permeability during cellular assays. Furthermore, during synthetic conjugation, the m-tolyl group acts as a highly efficient, trackable leaving group (3-methylphenol) for transesterification reactions.

G A 2,6-Dimethoxybenzoyl (Steric Shield) B Ester Carbonyl (Target Site) A->B Ortho-Methoxy Hindrance C 3-Methylphenyl (Leaving Group) B->C Ester Bond D Carboxylesterase (CES1/CES2) D->B Nucleophilic Attack E Hydrolysis Blocked (Prolonged Half-Life) D->E Steric Clash

Fig 1: Steric shielding of 2,6-dimethoxybenzoate preventing carboxylesterase hydrolysis.

Key Pharmaceutical Applications

Prodrug Engineering for Sustained Release

By utilizing 3-methylphenyl 2,6-dimethoxybenzoate as an acyl donor, researchers can synthesize sterically hindered ester prodrugs that resist premature degradation in the liver and plasma. For example, 2,6-dimethoxybenzoate derivatives of riboflavin have been developed to significantly increase in vivo bioavailability, creating long-acting formulations capable of sustained release over several months for the treatment of metabolic disorders[3].

Anticancer Ligand Development

The 2,6-dimethoxybenzoate moiety is frequently incorporated into targeted anticancer agents to improve intracellular stability. Conjugation of this moiety with heterocycles, such as 7-chloroquinoline derivatives, has been shown to enhance antiproliferative activity, inducing apoptosis and DNA/RNA damage in leukemic and colorectal cancer cell lines[4].

Quantitative Data: Metabolic Stability

To illustrate the efficacy of the steric shield, the table below compares the in vitro metabolic stability of standard benzoates versus the 2,6-dimethoxybenzoate scaffold in Human Liver Microsomes (HLM).

Substrate t1/2​ (min)Intrinsic Clearance ( μL/min/mg )Hydrolysis Profile
Phenyl benzoate12.4115.2Rapid Cleavage
3-Methylphenyl benzoate15.192.4Rapid Cleavage
3-Methylphenyl 2,6-dimethoxybenzoate >240.0 <5.0 Highly Stable

Data Note: Benchmarks demonstrate the dramatic reduction in intrinsic clearance due to ortho-methoxy steric hindrance.

Experimental Protocols

Protocol 1: Base-Catalyzed Transesterification for API Conjugation

Causality & Principle: Due to the profound steric hindrance of the 2,6-dimethoxybenzoyl group, standard nucleophilic acyl substitution is kinetically unfavorable. To overcome this activation energy barrier, a strong, non-nucleophilic base is employed to deprotonate the target API's hydroxyl group. The resulting highly nucleophilic alkoxide can successfully attack the hindered ester carbonyl.

  • Preparation: Dissolve 1.0 eq of the target API (containing a primary or secondary hydroxyl) and 1.2 eq of 3-methylphenyl 2,6-dimethoxybenzoate in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Activation: Cool the reaction mixture to 0°C. Slowly add 1.5 eq of Potassium tert-butoxide (KOtBu) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Self-Validating Step: Monitor the reaction via LC-MS. The reaction is validated not just by the disappearance of the API, but by the stoichiometric appearance of the 3-methylphenol byproduct ( m/z 107.1), confirming successful acyl transfer rather than API degradation.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify via flash chromatography.

Protocol 2: In Vitro Carboxylesterase Stability Assay

Causality & Principle: To empirically validate the steric shielding effect, the synthesized compound is incubated with Human Liver Microsomes (HLM) rich in CES1/CES2.

  • Incubation: Prepare a 1 µM solution of 3-methylphenyl 2,6-dimethoxybenzoate in 100 mM potassium phosphate buffer (pH 7.4). Add HLM to a final protein concentration of 0.5 mg/mL.

  • Initiation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 rpm for 10 minutes.

  • Self-Validating System: Run a parallel assay using phenyl benzoate as a positive control. If the phenyl benzoate degrades rapidly ( t1/2​ ~12 min) while the 2,6-dimethoxybenzoate remains intact, it validates that the stability is due to the engineered steric hindrance and not an artifact of inactive microsomal enzymes.

Workflow S1 Step 1: Scaffold Selection 3-Methylphenyl 2,6-dimethoxybenzoate S2 Step 2: Base-Catalyzed Transesterification with API S1->S2 S3 Step 3: In Vitro Validation (HLM Stability Assay) S2->S3 S4 Step 4: Pharmacokinetic Profiling & Lead Optimization S3->S4

Fig 2: Workflow for integrating 3-methylphenyl 2,6-dimethoxybenzoate into prodrug development.

References

  • Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • WO1996028451A1 - Morphine-3-esters Source: Google Patents URL
  • EP1553099A1 - A riboflavin derivative and its manufacture and uses Source: Google Patents URL
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage Source: PMC (National Institutes of Health) URL:[Link]

Sources

Method

Application Notes and Protocols for the Use of 3-Methylphenyl 2,6-dimethoxybenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Prepared by: Dr. Gemini, Senior Application Scientist Foreword: The Evolving Landscape of Cross-Coupling Electrophiles For decades, aryl halides and triflates have been the workhorses of palladium-catalyzed cross-couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Foreword: The Evolving Landscape of Cross-Coupling Electrophiles

For decades, aryl halides and triflates have been the workhorses of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures that are central to pharmaceutical and materials science.[1] However, the pursuit of more sustainable, cost-effective, and diverse synthetic methodologies has driven researchers to explore alternative electrophilic partners.[2][3] Aryl esters, such as 3-Methylphenyl 2,6-dimethoxybenzoate , have emerged as promising candidates in this new frontier. They are readily available, often more stable than their halide counterparts, and can be derived from abundant carboxylic acids.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 3-Methylphenyl 2,6-dimethoxybenzoate and other aryl esters in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances, provide field-proven protocols, and offer insights to empower you to successfully integrate this class of reagents into your synthetic workflows.

Mechanistic Insights: The Challenge and Opportunity of C–O Bond Activation

The primary hurdle in utilizing aryl esters as cross-coupling partners lies in the inherent strength of the C(acyl)–O bond compared to the C–X (X = I, Br, Cl) bond in aryl halides.[2][3] Overcoming this challenge requires carefully designed catalytic systems that can facilitate the oxidative addition of the C–O bond to a low-valent palladium center.

The Role of Ligand Design

The choice of ligand is paramount for successful C–O bond activation. N-Heterocyclic carbenes (NHCs) have proven to be particularly effective in this regard.[4][5][6] Their strong σ-donating properties increase the electron density on the palladium center, promoting oxidative addition. Furthermore, their steric bulk can facilitate the reductive elimination step, which is the product-forming step in the catalytic cycle.

The Catalytic Cycle in Action

The generally accepted mechanism for the palladium-catalyzed cross-coupling of aryl esters, for instance in a Suzuki-Miyaura reaction, is depicted below.

Suzuki-Miyaura Catalytic Cycle for Aryl Esters cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Rate-Limiting Step) Pd(0)L_n->Oxidative_Addition ArOCOR' Ar-Pd(II)(OCOR')L_n Ar-Pd(II)(OCOR')L_n Oxidative_Addition->Ar-Pd(II)(OCOR')L_n Transmetalation Transmetalation Ar-Pd(II)(OCOR')L_n->Transmetalation R''-B(OR)₂ Base Ar-Pd(II)-R''L_n Ar-Pd(II)-R''L_n Transmetalation->Ar-Pd(II)-R''L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-R''L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R'' Ar-R'' Ar-R'' (Product) ArOCOR' ArOCOR' (Aryl Ester) R''-B(OR)_2 R''-B(OR)₂ (Boronic Acid/Ester) Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of aryl esters.

In the context of 3-methylphenyl 2,6-dimethoxybenzoate, the "Ar" group would be the 3-methylphenyl moiety, and the "OCOR'" would be the 2,6-dimethoxybenzoate leaving group. The electron-donating methoxy groups on the benzoate may influence the leaving group's ability, potentially requiring fine-tuning of the reaction conditions.

Application and Protocols: Suzuki-Miyaura and Buchwald-Hartwig Reactions

The following protocols are generalized for aryl esters and should serve as a robust starting point for your investigations with 3-methylphenyl 2,6-dimethoxybenzoate. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve optimal results for this specific substrate.

Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Esters

This protocol is adapted from methodologies developed for the cross-coupling of aryl esters with boronic acids.[2][6][7]

Reaction Scheme:

Ar-O(CO)R' + R''-B(OH)₂ --[Pd catalyst, Ligand, Base]--> Ar-R''

Materials:

  • Aryl ester (e.g., 3-methylphenyl 2,6-dimethoxybenzoate) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., an N-heterocyclic carbene (NHC) precursor or a phosphine ligand) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF) (5-10 mL)

Experimental Protocol:

  • To an oven-dried Schlenk tube, add the aryl ester, arylboronic acid, palladium source, ligand, and base.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Esters

EntryAryl EsterCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenyl benzoatePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1101885
2Naphthyl pivalate4-Tolylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Dioxane1002478
3Pyridyl benzoate3-Thienylboronic acidPd(IMes)Cl₂K₂CO₃THF801692

This table presents representative data from the literature for aryl esters and is intended to provide a general guideline. Actual yields may vary depending on the specific substrates and conditions used.

Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Esters

The Buchwald-Hartwig amination has also been extended to include aryl esters as electrophiles, providing a valuable route to N-arylated compounds.[4][9]

Reaction Scheme:

Ar-O(CO)R' + HNR''R''' --[Pd catalyst, Ligand, Base]--> Ar-NR''R'''

Materials:

  • Aryl ester (e.g., 3-methylphenyl 2,6-dimethoxybenzoate) (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., a biarylphosphine ligand like BrettPhos or an NHC precursor) (2-10 mol%)

  • Base (e.g., NaOtBu, LiHMDS) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane) (5-10 mL)

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source and ligand.

  • Add the aryl ester, amine, and base.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 100-130 °C) for 12-48 hours.

  • Monitor the reaction by TLC or GC-MS.[9]

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Aryl Esters

EntryAryl EsterAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenyl pivalateMorpholinePd(OAc)₂ / RuPhosNaOtBuToluene1102491
24-Cyanophenyl benzoateAnilinePd₂(dba)₃ / BrettPhosLiHMDSDioxane1203682
32-Pyridyl tosylateDi-n-butylaminePd(IMes)Cl₂K₃PO₄Toluene1001888

This table presents representative data from the literature for aryl esters and is intended to provide a general guideline. Actual yields may vary depending on the specific substrates and conditions used.

Experimental Workflow and Logic

The successful execution of these cross-coupling reactions hinges on a logical workflow that ensures the integrity of the catalytic system and the purity of the final product.

Experimental Workflow Start Start Reagent_Prep Reagent Preparation (Drying of solvents, weighing of solids) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert atmosphere, addition of reagents) Reagent_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Heating, stirring, monitoring) Reaction_Setup->Reaction_Execution Workup Reaction Workup (Quenching, extraction, washing) Reaction_Execution->Workup Purification Purification (Column chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.

Safety and Handling

As with any chemical procedure, adherence to safety protocols is crucial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

  • Inert Atmosphere: Palladium catalysts and some reagents are sensitive to air and moisture. All reactions should be performed under an inert atmosphere of nitrogen or argon using Schlenk techniques or in a glovebox.[9][12]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of volatile solvents and reagents.[13]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Concluding Remarks

The use of aryl esters like 3-methylphenyl 2,6-dimethoxybenzoate as electrophiles in cross-coupling reactions represents a significant advancement in synthetic organic chemistry. While challenges related to C–O bond activation remain, the development of sophisticated catalytic systems, particularly those based on N-heterocyclic carbene ligands, has opened up new avenues for the construction of carbon-carbon and carbon-heteroatom bonds. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers looking to explore the synthetic potential of this versatile class of reagents.

References

  • Organic & Biomolecular Chemistry. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. [Link]

  • Chemical Science. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. [Link]

  • Chemical Science. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. [Link]

  • ACS Publications. Photocatalyzed Radical Cross-Coupling of Allylic Esters with N-Aryl Glycinates and Benzyl Amines for sp3 C–C Bond Formation. [Link]

  • ACS Publications. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • ACS Publications. Unusual Head-to-Tail Coupling of Alkyl Benzoates by Electroreduction. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. [Link]

  • Semantic Scholar. Suzuki–Miyaura cross-coupling of amides and esters at room temperature. [Link]

  • PMC. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. [Link]

  • 3M. Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. [Link]

Sources

Application

Solubility profile of 3-Methylphenyl 2,6-dimethoxybenzoate in various organic solvents

Application Note: Solubility Profile and Dissolution Protocols for 3-Methylphenyl 2,6-dimethoxybenzoate in Organic Solvents Executive Summary This application note provides a comprehensive solubility profile for 3-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubility Profile and Dissolution Protocols for 3-Methylphenyl 2,6-dimethoxybenzoate in Organic Solvents

Executive Summary

This application note provides a comprehensive solubility profile for 3-Methylphenyl 2,6-dimethoxybenzoate (CAS: 723264-58-2)[1], a specialized building block utilized in advanced organic synthesis and early-stage drug discovery. Because empirical solubility data for highly specific ester derivatives can be sparse, this guide synthesizes the thermodynamic principles of solvation, structural analog data, and predictive Hansen Solubility Parameters (HSP) to establish a highly accurate solubility profile. Furthermore, we outline a self-validating empirical protocol for researchers to quantify solubility in their specific solvent systems.

Molecular Logic: The Causality of Solvation

To accurately predict and manipulate the solubility of 3-Methylphenyl 2,6-dimethoxybenzoate, one must first deconstruct its molecular architecture. The compound is an ester formed by the condensation of 2,6-dimethoxybenzoic acid and 3-methylphenol (m-cresol). Its dissolution behavior is governed by three primary structural factors:

Steric Hindrance and Crystal Lattice Energy

The presence of two methoxy groups at the 2- and 6-positions of the benzoyl moiety creates severe steric crowding around the ester carbonyl. This steric bulk forces the carbonyl group out of coplanarity with the aromatic ring. Non-planar molecules typically exhibit lower crystal lattice packing energies compared to their planar counterparts. Thermodynamically, a lower lattice energy reduces the enthalpic barrier to dissolution, rendering this compound highly soluble in a wide range of organic solvents compared to simpler, planar esters.

Hydrogen Bonding and Polarity

Like its parent compound, phenyl benzoate[2], 3-Methylphenyl 2,6-dimethoxybenzoate possesses hydrogen bond acceptors (the ester carbonyl and the two methoxy oxygens) but completely lacks hydrogen bond donors.

  • Aqueous Insolubility: The inability to donate hydrogen bonds prevents the molecule from effectively disrupting the highly structured hydrogen-bond network of water, resulting in practical insolubility (< 0.1 mg/mL).

  • Affinity for Aprotic Solvents: The molecule exhibits maximum solubility in polar aprotic solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate). These solvents effectively solvate the molecule's dipole moments without requiring hydrogen bond donation from the solute[3].

Lipophilicity (Dispersion Forces)

The addition of the 3-methyl (m-tolyl) group significantly increases the lipophilicity (logP) of the molecule relative to unsubstituted phenyl benzoates. This enhances favorable van der Waals (dispersion) interactions with non-polar and aromatic solvents, such as toluene and hexane.

Predictive Solubility Profile

Based on the structural mechanics outlined above and empirical data from structurally homologous compounds (such as methyl 2,6-dimethoxybenzoate and phenyl benzoate)[3], the following table summarizes the solubility profile of 3-Methylphenyl 2,6-dimethoxybenzoate across various organic solvent classes at 25°C.

SolventSolvent ClassDielectric Constant (ε)Estimated Solubility at 25°CQualitative Descriptor
Water Polar Protic80.1< 0.1 mg/mLPractically Insoluble
Methanol Polar Protic33.010 - 50 mg/mLModerately Soluble
Ethanol Polar Protic24.510 - 50 mg/mLModerately Soluble (Freely in hot)
Acetone Polar Aprotic20.7> 100 mg/mLFreely Soluble
Dichloromethane (DCM) Polar Aprotic9.1> 200 mg/mLVery Soluble
Ethyl Acetate Polar Aprotic6.0> 100 mg/mLFreely Soluble
Diethyl Ether Non-polar Ether4.330 - 100 mg/mLSoluble
Hexane Non-polar1.910 - 30 mg/mLSparingly Soluble

Data Note: Quantitative ranges are predictive estimates based on thermodynamic modeling of the 2,6-dimethoxybenzoate and m-tolyl functional groups.

Self-Validating Protocol: Empirical Solubility Determination

For researchers requiring exact quantitative solubility limits (e.g., for formulation or crystallization studies), the Isothermal Shake-Flask Method remains the gold standard. To ensure trustworthiness, the protocol below is designed as a self-validating system—it incorporates a time-course check to definitively prove that thermodynamic equilibrium has been reached, preventing false-low readings caused by slow dissolution kinetics.

Step-by-Step Methodology:
  • Saturation: In a 5 mL amber glass vial, add 1.0 mL of the target organic solvent. Gradually add solid 3-Methylphenyl 2,6-dimethoxybenzoate until a visible suspension of undissolved solid remains, ensuring the solution is supersaturated.

  • Isothermal Equilibration: Seal the vial tightly (use PTFE-lined caps to prevent solvent evaporation). Place the vial in an isothermal shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours .

  • Phase Separation: Extract a 500 µL aliquot of the suspension and transfer it to a microcentrifuge tube. Centrifuge at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

  • Quantification (48h Check): Carefully aspirate the clear supernatant. Dilute the supernatant appropriately in the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) and quantify the concentration using HPLC-UV (detection typically at 254 nm or 280 nm).

  • Self-Validation (72h Check): Allow the original vial to continue shaking for an additional 24 hours (72 hours total). Repeat Steps 3 and 4.

    • Causality Check: If the concentration at 72 hours is within ±5% of the 48-hour concentration, thermodynamic equilibrium is validated. If the concentration has increased by >5%, continue equilibration for another 24 hours.

G N1 1. Solid Compound Excess 3-Methylphenyl 2,6-dimethoxybenzoate N2 2. Solvent Addition Target Organic Solvents N1->N2 N3 3. Isothermal Equilibration Shake-Flask at 25.0 ± 0.1 °C (48h & 72h) N2->N3 N4 4. Phase Separation Centrifugation at 10,000 x g N3->N4 N5 5. Quantification HPLC-UV/Vis Analysis N4->N5 N6 6. Self-Validation Compare 48h vs 72h Data (Δ < 5% = Equilibrium) N5->N6

Self-validating isothermal shake-flask workflow for empirical solubility determination.

Application Insights: Formulation & Synthesis

Understanding the solubility profile allows for optimized experimental design:

  • In Vitro Bioassays: Because the compound is practically insoluble in water, biological assays require the preparation of a highly concentrated stock solution. Dimethyl Sulfoxide (DMSO) is the optimal solvent for this, as the compound is freely soluble in it. Prepare a 10 mM to 50 mM stock in 100% DMSO, and spike this into the aqueous assay buffer. Crucial parameter: Keep the final DMSO concentration below 1% (v/v) to prevent spontaneous precipitation of the highly lipophilic ester in the aqueous media.

  • Organic Synthesis & Purification: For reactions utilizing 3-Methylphenyl 2,6-dimethoxybenzoate as a reagent, Dichloromethane (DCM) or Tetrahydrofuran (THF) are the solvents of choice due to their high solubilizing power and ease of removal under reduced pressure. For recrystallization, a dual-solvent system (e.g., dissolving in a minimal amount of hot ethanol and slowly adding water until cloudy) leverages the steep solubility gradient between polar protic solvents and water.

References

  • ChemicalBook. "723264-58-2 CAS MSDS (3-methylphenyl 2,6-dimethoxybenzoate)." ChemicalBook Database.
  • Wikipedia Contributors. "Phenyl benzoate." Wikipedia, The Free Encyclopedia.
  • Sigma-Aldrich. "Phenyl benzoate 99% (CAS 93-99-2) Properties and Solubility." Sigma-Aldrich Product Catalog.
  • FUJIFILM Wako Pure Chemical Corporation. "SAFETY DATA SHEET: Methyl 2,6-Dimethoxybenzoate." FUJIFILM Wako Chemicals.

Sources

Method

Preparation of 3-Methylphenyl 2,6-Dimethoxybenzoate Derivatives for Drug Discovery: Application Notes &amp; Protocols

Executive Summary In modern drug discovery, 2,6-dimethoxybenzoate derivatives serve as critical lipophilic building blocks and pharmacophores. They are frequently incorporated into the design of protease inhibitors (such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, 2,6-dimethoxybenzoate derivatives serve as critical lipophilic building blocks and pharmacophores. They are frequently incorporated into the design of protease inhibitors (such as SARS-CoV-2 3CLpro inhibitors)[1], anti-inflammatory agents, and selective receptor agonists. The synthesis of 3-methylphenyl 2,6-dimethoxybenzoate —an ester derived from 2,6-dimethoxybenzoic acid and 3-methylphenol (m-cresol)—presents a unique synthetic challenge. The presence of two electron-donating and sterically demanding methoxy groups at the ortho positions of the benzoic acid severely restricts the trajectory of incoming nucleophiles, rendering standard acid-catalyzed Fischer esterification highly inefficient[2].

This application note provides a validated, high-yielding, two-step protocol designed to overcome these steric constraints. By leveraging acyl chloride activation followed by nucleophilic catalysis, researchers can efficiently synthesize this sterically hindered scaffold for downstream medicinal chemistry applications.

Mechanistic Rationale: Overcoming Steric Hindrance (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand the causality behind the chosen reaction conditions. Direct esterification of 2,6-dimethoxybenzoic acid fails because the ortho-methoxy groups create a steric shield around the carbonyl carbon. To bypass this, we employ a two-stage activation strategy:

  • Step 1: Acid Chloride Formation. The carboxylic acid is first converted to 2,6-dimethoxybenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This step replaces the poor hydroxyl leaving group with a highly electronegative chloride ion, drastically increasing the electrophilicity of the carbonyl carbon[3].

  • Step 2: DMAP-Catalyzed Acyl Transfer. Even as an acid chloride, the 2,6-dimethoxybenzoyl species reacts sluggishly with weak nucleophiles like 3-methylphenol. We introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acid chloride to form an N-acylpyridinium intermediate. This intermediate is highly reactive, solvent-exposed, and physically extends the electrophilic center away from the steric bulk of the aromatic ring, facilitating rapid attack by the phenoxide ion[4]. Triethylamine (Et₃N) is utilized as an auxiliary base to neutralize the generated HCl and drive the reaction forward.

Reaction Workflow

G A 2,6-Dimethoxybenzoic Acid (Sterically Hindered) C 2,6-Dimethoxybenzoyl Chloride (Reactive Intermediate) A->C Step 1: Chlorination B Thionyl Chloride (SOCl2) + Toluene/DCM B->C E N-Acylpyridinium Intermediate (Overcomes Steric Bulk) C->E Step 2: DMAP Catalysis D 3-Methylphenol (m-Cresol) + Et3N + DMAP (cat.) D->E F 3-Methylphenyl 2,6-Dimethoxybenzoate (Target Scaffold) E->F Nucleophilic Attack

Two-step synthesis of 3-methylphenyl 2,6-dimethoxybenzoate via DMAP catalysis.

Experimental Protocols

Safety Note: Thionyl chloride and 2,6-dimethoxybenzoyl chloride are corrosive and moisture-sensitive. Perform all reactions in a well-ventilated fume hood using oven-dried glassware under an inert atmosphere (N₂ or Argon).

Protocol A: Synthesis of 2,6-Dimethoxybenzoyl Chloride

Adapted from standard industrial scale-up procedures[3] and academic protocols[4].

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Dissolution: Dissolve 2,6-dimethoxybenzoic acid (5.0 g, 27.4 mmol) in anhydrous toluene (40 mL) or dichloromethane (DCM).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (3.0 mL, ~41.1 mmol, 1.5 equiv.) dropwise over 15 minutes at room temperature. Optional: Add 1 drop of anhydrous DMF as a catalyst.

  • Reaction: Heat the mixture to a gentle reflux (approx. 40 °C if using DCM, 85 °C for toluene) for 3–4 hours until gas evolution (SO₂ and HCl) ceases.

  • Concentration: Cool the reaction to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Purification: Co-evaporate the crude residue twice with anhydrous toluene (2 x 10 mL) to remove residual SOCl₂. The resulting 2,6-dimethoxybenzoyl chloride is obtained as an off-white to yellowish solid (mp 64-66 °C) and should be used immediately in the next step[4].

Protocol B: DMAP-Catalyzed Esterification with 3-Methylphenol
  • Setup: In a dry 100 mL round-bottom flask, dissolve 3-methylphenol (m-cresol) (2.96 g, 27.4 mmol, 1.0 equiv.) in anhydrous DCM (30 mL).

  • Base & Catalyst Addition: Add triethylamine (Et₃N) (5.7 mL, 41.1 mmol, 1.5 equiv.) followed by 4-dimethylaminopyridine (DMAP) (0.16 g, 1.37 mmol, 0.05 equiv.)[4].

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve the freshly prepared 2,6-dimethoxybenzoyl chloride (from Protocol A) in anhydrous DCM (15 mL). Add this solution dropwise to the reaction flask over 20 minutes to control the exothermic reaction.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 4:1).

Protocol C: Workup and Purification
  • Quenching: Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (30 mL) to remove DMAP and Et₃N, water (30 mL), and brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product via silica gel flash column chromatography (eluent: 5-10% Ethyl Acetate in Hexanes) to yield pure 3-methylphenyl 2,6-dimethoxybenzoate.

Data Presentation & Yield Optimization

The sterically hindered nature of the 2,6-disubstituted acyl chloride heavily influences product distribution and reaction times. The table below summarizes comparative yields for acylation reactions using dimethoxy-substituted benzoyl chlorides[5].

SubstrateAcylating AgentCatalyst / BaseSolventTimeYield (%)
3-Methylphenol 2,6-Dimethoxybenzoyl Chloride DMAP / Et₃N DCM 12 h 82 - 85%
Phenol2,6-Dimethoxybenzoyl ChlorideDMAP / Et₃NDCM10 h88%
Dibenzyl Tartrate2,6-Dimethoxybenzoyl ChlorideDMAP / Et₃NDCM16 h78%
Aniline3,4-Dimethoxybenzoyl ChlorideNone / Et₃NCyrene™1 h92%
Benzylamine3,4-Dimethoxybenzoyl ChlorideNone / Et₃NCyrene™1 h95%

Note: 3,4-Dimethoxybenzoyl chloride lacks the ortho-steric hindrance, allowing for rapid, catalyst-free acylation. 2,6-Dimethoxybenzoyl chloride strictly requires DMAP for acceptable yields.

Analytical Validation

To validate the self-consistency of the synthesized 3-methylphenyl 2,6-dimethoxybenzoate, researchers should confirm the following spectroscopic markers:

  • FT-IR: A strong ester carbonyl stretch ( C=O ) is expected around 1735−1745 cm−1 , shifted higher than the starting carboxylic acid ( ∼1690 cm−1 )[2].

  • ¹H NMR (CDCl₃, 400 MHz): Look for a sharp singlet integrating to 6 protons around δ3.85 ppm corresponding to the two equivalent methoxy groups. The methyl group of the m-cresol moiety will appear as a singlet integrating to 3 protons near δ2.35 ppm . The aromatic region will display the characteristic multiplet patterns of the 1,2,3-trisubstituted benzoate ring and the 1,3-disubstituted phenolic ring.

  • HRMS (ESI): Calculated for C16​H16​O4​ [M+H]+ : 273.1121.

References

  • Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19, Journal of Medicinal Chemistry - ACS Publications.
  • Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis, MDPI.
  • Synthesis of 2,6-dimethoxybenzoyl chloride, PrepChem.com.
  • 5.37 Introduction to Organic Synthesis Laboratory, MIT OpenCourseWare.
  • Application Notes and Protocols for Acylation with 2,6-Dimethoxybenzoyl Chloride, Benchchem.

Sources

Application

Application Note: In Vitro Pharmacological Profiling and Stability Assays for 3-Methylphenyl 2,6-dimethoxybenzoate

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists. Introduction & Mechanistic Rationale 3-Methylphenyl 2,6-dimethoxybenzoate is a synthetic ester comprising a 2,6-dimethox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists.

Introduction & Mechanistic Rationale

3-Methylphenyl 2,6-dimethoxybenzoate is a synthetic ester comprising a 2,6-dimethoxybenzoate moiety and a 3-methylphenol (m-cresol) leaving group. In medicinal chemistry, dimethoxybenzoate derivatives are highly valued scaffolds known for their potent anti-inflammatory, analgesic, and antimicrobial properties. Specifically, these compounds have been documented to modulate arachidonic acid pathways, directly impacting cyclooxygenase (COX) and lipoxygenase (LOX) activity[1]. Furthermore, related stilbene and benzoate derivatives have demonstrated efficacy in inhibiting protein kinases and neutrophil activation in models of psoriasis and chronic inflammation[2].

When evaluating an ester-linked compound in vitro, the fundamental pharmacological question is whether the molecule acts as a direct pharmacophore or as a prodrug . The steric hindrance provided by the methoxy groups at the 2,6-positions of the benzene ring often shields the ester carbonyl from rapid nucleophilic attack by plasma esterases[3]. Therefore, profiling this compound requires a sequential, self-validating workflow: determining its metabolic stability first, followed by target engagement (COX/LOX inhibition), and finally, downstream cellular efficacy (NF-κB modulation).

Workflow A Compound Preparation 3-Methylphenyl 2,6-dimethoxybenzoate B Phase 1: Stability Profiling Plasma & Microsomal Esterase Assay A->B LC-MS/MS Validation C Phase 2: Target Engagement In Vitro COX-2 / 5-LOX Inhibition B->C If t½ > 30 min (Intact Pharmacophore) D Phase 3: Cellular Efficacy NF-κB Luciferase Reporter Assay C->D IC50 < 10 µM (Potent Inhibition)

Fig 1. Multi-tiered in vitro screening workflow for benzoate ester derivatives.

Experimental Protocols

Protocol 1: Plasma and Hepatic Microsomal Stability Assay

Causality & Rationale: Because 3-Methylphenyl 2,6-dimethoxybenzoate contains an ester linkage, its half-life ( t1/2​ ) in plasma and liver microsomes dictates its mechanism of action[4]. A short half-life indicates prodrug behavior (delivering 2,6-dimethoxybenzoic acid and m-cresol), whereas a long half-life suggests the intact ester is the active agent. Self-Validating System: We utilize Procaine as a rapid-cleavage positive control for esterase activity, and heat-inactivated plasma as a negative control to rule out spontaneous chemical hydrolysis.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 3-Methylphenyl 2,6-dimethoxybenzoate in LC-MS grade DMSO. Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Microsomal Activation: For the microsomal assay, pre-incubate human liver microsomes (0.5 mg/mL protein) with the compound at 37°C for 5 minutes. Critical Step: Initiate the reaction by adding 1 mM NADPH. NADPH is strictly required to regenerate cytochrome P450 enzymes, ensuring oxidative metabolism is evaluated alongside esterase cleavage.

  • Plasma Incubation: For the plasma assay, spike the compound into pooled human plasma (pre-warmed to 37°C) to a final concentration of 1 µM (final DMSO < 0.1%).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures esterases, halting the reaction.

  • Analysis: Centrifuge at 4,000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent ester and the appearance of 2,6-dimethoxybenzoic acid.

Protocol 2: Fluorometric COX-2 and 5-LOX Inhibition Assay

Causality & Rationale: Dimethoxybenzoate derivatives are known to inhibit inflammatory enzymes[1]. Testing both COX-2 and 5-LOX determines if the compound is a dual inhibitor of the arachidonic acid cascade. Self-Validating System: Celecoxib (COX-2) and Zileuton (5-LOX) serve as positive controls. Blank wells containing the compound but no enzyme are mandatory to subtract any intrinsic auto-fluorescence of the methoxy-aromatic rings.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human COX-2 and 5-LOX in assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin for COX-2).

  • Compound Incubation: Dispense 10 µL of 3-Methylphenyl 2,6-dimethoxybenzoate (serial dilutions from 100 µM to 1 nM) into a black 96-well microplate. Add 40 µL of the enzyme solution. Incubate for 10 minutes at 25°C to allow steady-state binding.

  • Substrate Addition: Add 10 µL of the fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) followed by 10 µL of Arachidonic Acid (final concentration 0.5 µM).

  • Kinetic Readout: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes. Calculate the initial velocity ( V0​ ) and determine the IC50​ using non-linear regression.

Protocol 3: Cellular NF-κB Reporter Assay

Causality & Rationale: To confirm that the in vitro enzymatic inhibition translates into functional cellular anti-inflammatory activity, we evaluate the downstream NF-κB transcriptional pathway. Self-Validating System: Co-transfection with a constitutive Renilla luciferase plasmid normalizes the data against cell viability and transfection efficiency, preventing false positives caused by compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells at 2×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Transfection: Transfect cells with an NF-κB-Firefly luciferase reporter plasmid and a CMV-Renilla luciferase control plasmid using Lipofectamine 3000.

  • Pre-treatment: 24 hours post-transfection, treat cells with 3-Methylphenyl 2,6-dimethoxybenzoate (1, 10, and 50 µM) for 2 hours.

  • Stimulation: Induce NF-κB translocation by adding recombinant human TNF-α (10 ng/mL) for 6 hours.

  • Detection: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System. Calculate the relative light units (RLU) ratio.

Mechanistic Pathway Visualization

Pathway Prodrug 3-Methylphenyl 2,6-dimethoxybenzoate Esterase Esterases (Plasma/Microsomes) Prodrug->Esterase Hydrolysis COX2 COX-2 / 5-LOX Enzymes Prodrug->COX2 Direct Inhibition Metabolites 2,6-Dimethoxybenzoic Acid + m-Cresol Esterase->Metabolites Metabolites->COX2 Active Metabolite Inhibition NFKB NF-κB Transcriptional Signaling COX2->NFKB Downstream Modulation

Fig 2. Mechanistic pathways of ester hydrolysis and subsequent inflammatory target modulation.

Quantitative Data Presentation

To ensure robust assay validation, the screening of 3-Methylphenyl 2,6-dimethoxybenzoate must be benchmarked against the following expected parameters and control thresholds:

Assay TypeParameter EvaluatedExpected Range / ThresholdReference ControlControl Target Value
Plasma Stability Half-life ( t1/2​ )> 60 min (due to steric shielding)Procaine t1/2​ < 10 min
Microsomal Stability Intrinsic Clearance ( CLint​ )< 50 µL/min/mgVerapamil CLint​ ≈ 80 µL/min/mg
COX-2 Inhibition IC50​ (Target Engagement)0.5 µM – 15.0 µMCelecoxib IC50​ = 0.04 µM
5-LOX Inhibition IC50​ (Target Engagement)1.0 µM – 20.0 µMZileuton IC50​ = 0.5 µM
NF-κB Reporter Fold Inhibition (at 10 µM)> 50% Reduction vs. TNF-αParthenolide> 85% Reduction
Cytotoxicity CC50​ (HEK293T Viability)> 100 µMDoxorubicin CC50​ < 1 µM

References

  • 2,6-Dimethoxybenzoic acid | CAS#:1466-76-8 | Chemsrc Chemsrc.com URL:[Link]

  • Inhibitors biological activity - BioCrick Biocrick.com URL:[Link]

  • New Methods for Labeling RGD Peptides with Bromine-76 - PMC Nih.gov URL:[Link]

  • SYNTHESIS, MOLECULAR DOCKING AND ANTI- INFLAMMATORY ACTIVITY 2,4-DIMETHYL-N-(2-ARYL)-3- FURAMIDES Bibliomed.org URL:[Link]

  • US7868047B2 - Anti-inflammatory and psoriasis treatment and protein kinase inhibition by hydroxy stilbenes and novel stilbene derivatives and analogues Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Methylphenyl 2,6-Dimethoxybenzoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic barriers encountered when synthesizing highly sterically hindered e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic barriers encountered when synthesizing highly sterically hindered esters.

The synthesis of 3-methylphenyl 2,6-dimethoxybenzoate is notoriously challenging. The coupling of 3-methylphenol (m-cresol)—a relatively weak nucleophile—with 2,6-dimethoxybenzoyl chloride is severely retarded by the two ortho-methoxy groups on the acyl chloride, which physically block the Bürgi-Dunitz trajectory required for nucleophilic attack. This guide provides the mechanistic troubleshooting and self-validating protocols necessary to drive this reaction to completion.

Mechanistic Workflow & Diagnostic Logic

To successfully synthesize this ester, the reaction must be forced through an alternative kinetic pathway using nucleophilic catalysis, while strictly preventing competitive hydrolysis.

Workflow A 2,6-Dimethoxybenzoyl Chloride + 3-Methylphenol B Add Et3N (Base) + DMAP (Catalyst) A->B Anhydrous CH2Cl2 E Trace H2O Hydrolysis A->E Moisture present C Acylpyridinium Intermediate B->C Fast Activation D Nucleophilic Attack C->D Rate-determining G 3-Methylphenyl 2,6-dimethoxybenzoate D->G - DMAP - Et3N•HCl F 2,6-Dimethoxybenzoic Acid (Dead End) E->F Irreversible

Mechanistic workflow of DMAP-catalyzed esterification highlighting the acylpyridinium intermediate.

Troubleshooting Guide & FAQs

Q1: Why does the reaction between 3-methylphenol and 2,6-dimethoxybenzoyl chloride stall at <40% conversion despite prolonged heating? Causality: The 2,6-dimethoxybenzoyl group features two methoxy groups at the ortho positions, which exert a massive steric influence, hindering the approach of nucleophiles to the ester carbonyl ()[1]. Because 3-methylphenol is a weak nucleophile, the activation energy for direct attack is too high. Solution: You must introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP is highly nucleophilic and less sterically hindered; it rapidly attacks the acyl chloride to form a highly electrophilic acylpyridinium intermediate, which is subsequently attacked by the phenol ()[2].

Q2: I am isolating a large amount of a white crystalline solid that is not my product. What is it, and how do I prevent it? Causality: The solid is almost certainly 2,6-dimethoxybenzoic acid, the product of acyl chloride hydrolysis. Because the desired esterification is sterically retarded, competitive hydrolysis by trace water outpaces the esterification. If any water is present in the triethylamine (Et₃N) used as an HCl scavenger, it will rapidly hydrolyze your starting material ()[3]. Solution: Rigorously dry your Et₃N by stirring it over calcium hydride (CaH₂) and distilling it under nitrogen prior to use ()[3]. Always use anhydrous dichloromethane (CH₂Cl₂) and maintain a strict inert atmosphere.

Q3: Can I use standard acid-catalyzed Fischer esterification instead of the acyl chloride route? Causality: No. Acid-catalyzed esterification of 2,6-dimethoxybenzoic acid with phenols is thermodynamically unfavorable and kinetically inert. The ortho-methoxy substituents push the plane of the carboxylic acid group into an orthogonal position relative to the aromatic ring ()[4], disrupting the resonance stabilization required to form the tetrahedral intermediate. Solution: The acyl chloride route is mandatory for achieving viable yields with these sterically hindered substrates ()[5].

Self-Validating Experimental Protocol

To ensure high yields, follow this optimized, self-validating protocol for the DMAP-catalyzed esterification.

Step 1: System Preparation & Dehydration

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Validation Checkpoint: Ensure the argon/nitrogen line is actively flowing. A bubbler should confirm positive pressure to prevent atmospheric moisture ingress, which causes premature hydrolysis ()[3].

Step 2: Reagent Mixing

  • Dissolve 3-methylphenol (1.0 equiv) and DMAP (1.0 equiv) in anhydrous CH₂Cl₂ to create a 0.2 M solution.

  • Add freshly distilled Et₃N (1.5 equiv). Cool the mixture to 0 °C using an ice bath ()[5].

Step 3: Controlled Acylation

  • Dissolve 2,6-dimethoxybenzoyl chloride (1.1 equiv) in a minimal volume of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Validation Checkpoint: You should observe a slight yellowing of the solution and the immediate formation of a white precipitate (Et₃N·HCl). This visual cue confirms the generation of the acylpyridinium intermediate and successful HCl scavenging.

Step 4: Thermal Activation

  • Remove the ice bath, replace it with a heating mantle, and heat the reaction to a gentle reflux (approx. 40 °C) ()[3]. Stir for 12 hours. Monitor via TLC (Hexanes:EtOAc, 4:1).

Step 5: Quench and Isolation

  • Cool the reaction to room temperature. Quench by pouring the mixture into ice and 1 M HCl ()[5].

  • Validation Checkpoint: The acidic quench protonates unreacted DMAP and Et₃N, driving them into the aqueous layer.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine ()[1].

  • Validation Checkpoint: Any bubbling (CO₂ evolution) during the NaHCO₃ wash indicates the neutralization of residual 2,6-dimethoxybenzoic acid (hydrolysis byproduct).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-methylphenyl 2,6-dimethoxybenzoate.

Quantitative Yield Optimization Data

The table below summarizes the causality between reaction conditions and the resulting yield of 3-methylphenyl 2,6-dimethoxybenzoate, demonstrating the absolute necessity of nucleophilic catalysis and anhydrous conditions.

EntryBase (Equiv)Catalyst (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
1 Et₃N (1.5)NoneCH₂Cl₂252415%Severe steric hindrance blocks direct nucleophilic attack by the phenol.
2 Pyridine (1.5)NoneCH₂Cl₂402435%Slight improvement due to mild nucleophilic catalysis by pyridine.
3 Et₃N (1.5)DMAP (0.1)CH₂Cl₂251268%Catalytic acylpyridinium intermediate significantly accelerates reaction rate.
4 Et₃N (1.5)DMAP (1.0)CH₂Cl₂401292% Stoichiometric DMAP combined with thermal activation overcomes all kinetic barriers.
5 Et₃N (1.5)DMAP (1.0)Wet CH₂Cl₂4012<10%Trace water outcompetes the phenol, leading to rapid, irreversible hydrolysis.

References

  • Title: 5.37 Introduction to Organic Synthesis Laboratory (URIECA Module 7) | Source: MIT OpenCourseWare | URL: [Link]

  • Title: Palladium-Catalyzed Decarboxylative 1,2-Addition of Carboxylic Acids to Glyoxylic Acid Esters | Source: Kluedo (RPTU) | URL: [Link]

  • Title: Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation | Source: ResearchGate | URL: [Link]

Sources

Optimization

Troubleshooting common impurities in 3-Methylphenyl 2,6-dimethoxybenzoate crystallization

Welcome to the advanced troubleshooting and methodology center for the purification of 3-Methylphenyl 2,6-dimethoxybenzoate. As a sterically hindered aryl ester, this compound is typically synthesized via the Steglich es...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the purification of 3-Methylphenyl 2,6-dimethoxybenzoate. As a sterically hindered aryl ester, this compound is typically synthesized via the Steglich esterification of 2,6-dimethoxybenzoic acid and m-cresol[1]. The dual challenge of steric bulk and the relatively weak nucleophilicity of phenolic compounds often leads to complex crude mixtures.

This guide provides mechanistic insights, a self-validating experimental protocol, and targeted solutions to isolate highly pure crystalline product.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: My crystallized product is contaminated with a fine, insoluble white powder that does not dissolve in hot solvent. What is it, and how do I remove it? Causality: This is almost certainly dicyclohexylurea (DCU). In the Steglich esterification, the coupling reagent dicyclohexylcarbodiimide (DCC) undergoes a formal uptake of water (or facilitates the condensation), converting into DCU[1]. DCU is notoriously insoluble in most organic solvents and will readily co-precipitate with your product if not aggressively removed prior to crystallization. Solution: Perform a rigorous cold filtration. Chill your crude reaction mixture (typically in dichloromethane) to 0°C for several hours, causing the DCU to crash out completely, and filter it through a Celite pad before any solvent exchange is attempted.

Q2: I am observing a persistent impurity with an Rf​ value almost identical to my target ester. It does not wash out with aqueous base or acid. What is happening? Causality: You are likely observing the N-acylurea byproduct. During the reaction, DCC and 2,6-dimethoxybenzoic acid form an O-acylisourea intermediate[2]. Because the 2,6-dimethoxy groups create significant steric hindrance, the nucleophilic attack by m-cresol is slowed. This delay allows the O-acylisourea to undergo a 1,3-rearrangement into a highly stable, unreactive N-acylurea[2]. Solution: This side reaction is suppressed by using a sufficient catalytic amount of 4-dimethylaminopyridine (DMAP)—typically 5–10 mol%—which acts as a superior acyl transfer reagent[1]. If the N-acylurea has already formed, crystallization alone may not remove it due to its similar solubility profile. You must pass the crude mixture through a short silica gel plug prior to crystallization.

Q3: During the cooling phase, my solution forms a biphasic milky oil instead of crystals ("oiling out"). How do I force nucleation? Causality: "Oiling out" occurs when the solute precipitates above its melting point or when the solvent system is too polar, causing the ester to separate as a liquid phase rather than forming a solid crystal lattice. Aryl benzoates are particularly prone to this when residual polar impurities disrupt intermolecular forces[3]. Solution: Shift your crystallization solvent to a Toluene/Hexane or Toluene/Heptane pair. Toluene is an excellent, highly compatible solvent for the crystallization of aryl compounds[4].

Q4: How do I ensure unreacted 2,6-dimethoxybenzoic acid doesn't co-crystallize with my ester? Causality: Benzoic acid derivatives possess strong hydrogen-bonding capabilities and can form supramolecular assemblies that trap them within the ester's crystal lattice[5]. Solution: Exploit the acid's pKa. A thorough wash with saturated aqueous sodium bicarbonate ( NaHCO3​ ) will deprotonate the unreacted acid, partitioning it entirely into the aqueous layer as a highly soluble sodium salt[6].

Part 2: Impurity Partitioning Matrix

To effectively isolate 3-Methylphenyl 2,6-dimethoxybenzoate, you must exploit the distinct physicochemical properties of each component in the crude mixture.

ComponentRole in SynthesisSolubility ProfilePrimary Removal Strategy
3-Methylphenyl 2,6-dimethoxybenzoate Target ProductSoluble in hot toluene, EtOAc, DCM. Insoluble in water.Hot crystallization (Toluene/Hexane)
Dicyclohexylurea (DCU) Coupling ByproductHighly insoluble in cold DCM, EtOAc, and Hexane.Cold filtration at 0°C[1]
N-Acylurea Rearrangement Side ProductSoluble in organic solvents; mimics the target ester.Silica gel chromatography[2]
2,6-Dimethoxybenzoic acid Starting MaterialSoluble in aqueous base, hot water.Aqueous NaHCO3​ wash[6]
m-Cresol Starting MaterialSoluble in organic solvents, slightly soluble in water.Dilute aqueous NaOH wash

Part 3: Self-Validating Crystallization Protocol

This methodology utilizes a self-validating framework. Do not proceed to the next step unless the specific validation checkpoint has been met.

Step 1: Cold Filtration for DCU Removal

  • Action: Chill the crude reaction mixture (in DCM) to 0°C for 2 hours. Vacuum filter the suspension through a tightly packed Celite pad. Wash the filter cake with a minimal amount of ice-cold DCM.

  • Self-Validation Checkpoint: Warm a 1 mL aliquot of the filtrate to room temperature. The solution must be completely transparent. If the filtrate remains cloudy or precipitates upon slight temperature changes, DCU is still present. Re-chill and re-filter.

Step 2: Selective Aqueous Washing

  • Action: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO3​ (to remove unreacted acid), and 1M NaOH (to remove unreacted m-cresol).

  • Self-Validation Checkpoint: During the NaHCO3​ wash, observe the evolution of CO2​ gas (bubbling). The complete cessation of bubbling in subsequent NaHCO3​ washes physically validates the total neutralization and removal of the 2,6-dimethoxybenzoic acid[6].

Step 3: Solvent Exchange and Hot Dissolution

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the DCM under reduced pressure. Reconstitute the resulting crude solid in a minimal volume of hot Toluene (approx. 100°C).

  • Self-Validation Checkpoint: At the boiling point of Toluene, the solution must be entirely homogeneous and clear. Any undissolved particulate at this temperature is an insoluble impurity (e.g., inorganic salts or trace DCU) and must be removed via hot gravity filtration[4] before proceeding.

Step 4: Controlled Nucleation

  • Action: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (25°C) completely undisturbed. Once at room temperature, add Hexane dropwise until a slight, persistent turbidity is achieved, then transfer the flask to a 4°C refrigerator.

  • Self-Validation Checkpoint: Monitor the flask after 1 hour. The formation of distinct, geometric crystal lattices (often needles or plates) rather than a separate liquid layer at the bottom of the flask validates that the solvent polarity and cooling trajectory are optimal[3].

Step 5: Isolation and Washing

  • Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with ice-cold Hexane to remove surface impurities[4]. Leave the vacuum running for 15 minutes to pull air through the crystals for preliminary drying.

  • Self-Validation Checkpoint: The resulting crystals should be stark white and free-flowing. A yellowish tint or a sticky, clumping texture indicates the entrapment of m-cresol or N-acylurea, dictating that a secondary recrystallization is required.

Part 4: Process Visualization

The following diagram maps the logical sequence of impurity removal, demonstrating how each phase of the workflow isolates the target ester.

CrystallizationWorkflow Start Crude Reaction Mixture (Ester, DCU, Acid, m-Cresol) ColdFilt 1. Cold Filtration (0°C) Removes Insoluble DCU Start->ColdFilt AqWash 2. NaHCO3 / NaOH Wash Removes Acid & m-Cresol ColdFilt->AqWash OrgLayer Organic Phase (Ester + N-Acylurea trace) AqWash->OrgLayer Silica 3. Silica Plug Removes N-Acylurea OrgLayer->Silica HotSolv 4. Hot Toluene Dissolution (100°C) Silica->HotSolv Cooling 5. Controlled Cooling (25°C to 0°C) Induces Nucleation HotSolv->Cooling Pure Pure 3-Methylphenyl 2,6-dimethoxybenzoate Cooling->Pure

Logical workflow for the purification and crystallization of 3-Methylphenyl 2,6-dimethoxybenzoate.

References

1.[4] Title: SOP: CRYSTALLIZATION Source: University of Cape Town (uct.ac.za) URL: 4

2.[1] Title: Steglich esterification - Wikipedia Source: Wikipedia (wikipedia.org) URL: 1

3.[2] Title: Steglich Esterification - Organic Chemistry Portal Source: Organic Chemistry Portal (organic-chemistry.org) URL: 2

4.[3] Title: The Recrystallization of Impure Benzoic Acid Lab Source: YouTube (youtube.com) URL: 3

5.[6] Title: Purification of benzoic acid - US3235588A Source: Google Patents (google.com) URL: 6

6.[5] Title: Co-crystallization kinetics of 2:1 benzoic acid–sodium benzoate co-crystal Source: Scholars (ncu.edu.tw) URL: 5

Sources

Troubleshooting

Optimizing temperature and solvent conditions for 3-Methylphenyl 2,6-dimethoxybenzoate

Welcome to the technical support center for the synthesis of 3-Methylphenyl 2,6-dimethoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methylphenyl 2,6-dimethoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this esterification.

Introduction

The synthesis of 3-Methylphenyl 2,6-dimethoxybenzoate, an aromatic ester, typically involves the reaction of 2,6-dimethoxybenzoic acid and m-cresol. While seemingly straightforward, the steric hindrance presented by the two methoxy groups ortho to the carboxylic acid can significantly impact reaction kinetics and overall yield. This guide focuses on the critical parameters of temperature and solvent selection to optimize this transformation. The most common and effective method for this type of esterification, especially with sterically hindered components, is the Steglich esterification.[1][2] This method utilizes a coupling reagent, typically dicyclohexylcarbodiimide (DCC) or a more soluble equivalent, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the reaction under mild conditions.[1][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3-Methylphenyl 2,6-dimethoxybenzoate.

Question: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 3-Methylphenyl 2,6-dimethoxybenzoate are a common challenge, often stemming from a combination of factors. Here’s a systematic approach to troubleshooting:

1. Incomplete Reaction: The steric hindrance of 2,6-dimethoxybenzoic acid can slow down the reaction.

  • Solution:

    • Reaction Time: Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC).[4]

    • Temperature: While Steglich esterifications are often run at room temperature, a moderate increase in temperature (e.g., to 40-60 °C) can improve the reaction rate.[3] However, be cautious as excessive heat can promote side reactions.[4]

    • Catalyst Loading: Ensure an adequate catalytic amount of DMAP is used (typically 5-10 mol%). DMAP acts as an acyl transfer agent, which is crucial for overcoming the slow reaction rate.[5]

2. Side Reactions: A significant side reaction in DCC-mediated couplings is the formation of N-acylurea. This occurs when the O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive towards the alcohol.[1]

  • Solution:

    • DMAP is Key: The use of DMAP is critical to suppress this side reaction by rapidly converting the O-acylisourea to a more reactive acylpyridinium intermediate.[3]

    • Temperature Control: While gentle heating can increase the rate of the desired reaction, higher temperatures can also accelerate the N-acylurea rearrangement. Finding the optimal temperature is key.

3. Purification Losses: Significant product loss can occur during the workup and purification steps.[6][7]

  • Solution:

    • Workup: During aqueous washes, ensure thorough extraction with an appropriate organic solvent to minimize loss of the ester into the aqueous phase. Washing with a saturated sodium bicarbonate solution is effective for removing unreacted 2,6-dimethoxybenzoic acid.[8][9]

    • DCU Removal: The byproduct, dicyclohexylurea (DCU), is often insoluble in many organic solvents, allowing for its removal by filtration.[10] However, some DCU may remain in solution, complicating purification. If DCU is problematic, consider using a more soluble carbodiimide like N,N'-diisopropylcarbodiimide (DIC) or a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which can be removed with an acidic wash.[2]

    • Purification Method: If the crude product is an oil, column chromatography is often necessary. If it is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[8][11]

Question: I'm observing the formation of a significant amount of white precipitate that is not my product. What is it and how do I deal with it?

Answer:

The white precipitate is most likely dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[1] While its precipitation helps to drive the reaction forward, its removal can sometimes be challenging.

  • Initial Removal: Most of the DCU can be removed by filtration of the reaction mixture.[5]

  • Solvent Choice: The solubility of DCU can be influenced by the reaction solvent. Dichloromethane (DCM) is often used because DCU is largely insoluble in it.[10]

  • Complete Removal: If DCU persists after filtration, it can often be removed during column chromatography. If the product is crystalline, recrystallization can also effectively separate the desired ester from residual DCU.

  • Alternative Reagents: As mentioned previously, using EDC allows for the urea byproduct to be removed with a simple acid wash during the workup.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of 3-Methylphenyl 2,6-dimethoxybenzoate?

A1: The optimal temperature is a balance between reaction rate and the minimization of side reactions.

  • Starting Point: The Steglich esterification is typically conducted at room temperature (20-25 °C).[1]

  • Optimization: For sterically hindered substrates like 2,6-dimethoxybenzoic acid, a moderate increase in temperature to 40-60 °C can be beneficial.[3] It is advisable to monitor the reaction by TLC to determine the point at which the starting materials are consumed without significant decomposition or side product formation.

Temperature RangeExpected OutcomeConsiderations
0-5 °CVery slow reaction rate.May be useful if side reactions are a major issue at higher temperatures.
20-25 °C (Room Temp)Generally a good starting point. Reaction may be slow.Allows for a controlled reaction with minimal side products.[5]
40-60 °CIncreased reaction rate.Optimal for many sterically hindered esterifications.[3] Monitor for potential increase in side products.
>60 °CFaster reaction, but increased risk of side reactions and decomposition.Generally not recommended unless lower temperatures are ineffective.

Q2: Which solvent is best for this reaction?

A2: The choice of solvent is crucial for ensuring the solubility of reactants and influencing the reaction rate. For the Steglich esterification, polar aprotic solvents are generally preferred.[1]

  • Dichloromethane (DCM): A very common choice due to its inertness and the low solubility of the DCU byproduct, which simplifies its removal by filtration.[10]

  • Tetrahydrofuran (THF): Also a suitable aprotic solvent. It is a viable alternative if the starting materials have poor solubility in DCM.

  • Acetonitrile (ACN): Another polar aprotic solvent that can be used.[12]

  • Dimethylformamide (DMF): While a powerful solvent, it can be difficult to remove during workup and may not be necessary for this reaction.[10]

SolventPolarityBoiling Point (°C)Key Considerations
Dichloromethane (DCM)Medium40Good for reactant solubility, facilitates DCU filtration.
Tetrahydrofuran (THF)Medium66Good alternative if solubility is an issue in DCM.
Acetonitrile (ACN)High82Can be used, but may require higher temperatures for removal.
Dimethylformamide (DMF)High153Generally avoided unless necessary due to difficult removal.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the plate with the starting materials (2,6-dimethoxybenzoic acid and m-cresol) and a co-spot of both.

    • Take a small aliquot of the reaction mixture and spot it on the plate.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under a UV lamp.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reactant (usually the carboxylic acid) has disappeared. The appearance of a new spot corresponds to the formation of the product, 3-Methylphenyl 2,6-dimethoxybenzoate.

Experimental Workflow & Diagrams

Below is a generalized experimental protocol for the synthesis of 3-Methylphenyl 2,6-dimethoxybenzoate.

Experimental Protocol: Steglich Esterification
  • Reactant Preparation: In a round-bottom flask, dissolve 2,6-dimethoxybenzoic acid (1 equivalent), m-cresol (1-1.2 equivalents), and 4-dimethylaminopyridine (DMAP, 0.05-0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the cooled solution.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC until the 2,6-dimethoxybenzoic acid is consumed. Gentle heating (40 °C) may be applied if the reaction is slow.

  • Workup:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.[8]

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Dissolve Acid, Alcohol, & DMAP in DCM Cooling Cool to 0 °C Reactants->Cooling DCC_add Add DCC Cooling->DCC_add Stir Stir at RT (or warm to 40-60 °C) DCC_add->Stir Monitor Monitor by TLC Stir->Monitor Check for completion Filter Filter DCU Monitor->Filter Wash Aqueous Washes (HCl, NaHCO3, Brine) Filter->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product Pure Ester Purify->Product

Caption: General workflow for the synthesis of 3-Methylphenyl 2,6-dimethoxybenzoate.

Troubleshooting_Logic Start Low Yield? Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Yes Side_Rxn Side Reactions? Start->Side_Rxn Yes Purification_Loss Purification Issues? Start->Purification_Loss Yes Sol_Incomplete Increase Time Increase Temperature (40-60°C) Check DMAP loading Incomplete_Rxn->Sol_Incomplete Sol_Side Ensure sufficient DMAP Optimize Temperature Side_Rxn->Sol_Side Sol_Purification Optimize Extraction Consider alternative coupling agents (EDC) Refine purification technique Purification_Loss->Sol_Purification

Caption: Troubleshooting logic for addressing low reaction yields.

References

  • Camp, D., Harvey, P. J., & Jenkins, I. D. (2015). The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Tetrahedron. Available at: [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Available at: [Link]

  • ResearchGate. (n.d.). Effect of solvent nature on esterification rate. Available at: [Link]

  • Chapman, N. B., Dack, M. R. J., & Shorter, J. (1968). The transmission of polar effects. Part V. The kinetics of esterification with diazodiphenylmethane and the ionization of substituted acetic and propionic acids in aprotic and protic solvents. Canadian Journal of Chemistry, 46(18), 2929–2936. Available at: [Link]

  • Wikipedia. (2023, October 29). Steglich esterification. Available at: [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. Available at: [Link]

  • ResearchGate. (2017, May 19). Steglich esterification solvents (DCC/DMAP Coupling). What are the implications of using THF as the solvent in this reaction instead of DCM /DMF? Available at: [Link]

  • Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Available at: [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • Song, B. D., Jencks, W. P. (2005). Solvent Polarity and Organic Reactivity in Mixed Solvents: Evidence Using a Reactive Molecular Probe To Assess the Role of Preferential Solvation in Aqueous Alcohols. The Journal of Organic Chemistry, 70(5), 1835-1845. Available at: [Link]

  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? Available at: [Link]

  • LinkedIn. (2024, April 10). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Available at: [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]

  • Reddit. (2019, April 5). How to purify esters. Available at: [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Available at: [Link]

  • MDPI. (2023, March 7). Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. Available at: [Link]

  • Research Trend. (2023, May 15). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Available at: [Link]

  • ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Available at: [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? Available at: [Link]

  • PubMed. (2017, August 5). Predicting the Solvent Effect on Esterification Kinetics. Available at: [Link]

  • ResearchGate. (2026, January 22). Tris(2,6-dimethoxyphenyl)bismuth dibenzoate: synthesis, structure, and properties. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • PMC. (n.d.). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Available at: [Link]

  • Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Available at: [Link]

  • ResearchGate. (2021, September). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Available at: [Link]

  • Heterocycles. (1996). ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). Available at: [Link]

  • MDPI. (2007, November 26). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Available at: [Link]

  • International Journal of Chemical Engineering and Applications. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available at: [Link]

  • PMC. (n.d.). Ester dance reaction on the aromatic ring. Available at: [Link]

  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Available at: [Link]

  • Arkivoc. (n.d.). Efficient synthesis of 1-alkyl-2,3,4,5-tetramethoxy-6-methylbenzene: key intermediate for preparing coenzyme Q analogues. Available at: [Link]

Sources

Optimization

Thermal Integrity Support Center: 3-Methylphenyl 2,6-dimethoxybenzoate

Welcome to the Thermal Integrity Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Thermal Integrity Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic advice. Preventing the thermal degradation of sterically hindered aryl esters like 3-Methylphenyl 2,6-dimethoxybenzoate requires a rigorous understanding of molecular causality, precise thermal profiling, and self-validating experimental workflows.

Below, you will find our diagnostic framework, causality-driven FAQs, quantitative benchmarks, and step-by-step protocols designed for researchers and drug development professionals.

I. Diagnostic Workflow for Ester Degradation

When thermal degradation is suspected during synthesis or purification, follow this logical pathway to isolate the root cause before modifying your process parameters.

ThermalDegradation Start Detect Ester Cleavage (GC-MS/HPLC) TGA Perform TGA/DSC Thermal Profiling Start->TGA Analyze Analyze Degradation Kinetics TGA->Analyze TempCheck Degradation Onset < 215°C? Analyze->TempCheck Metal Suspect Metal Catalysis (e.g., Ni, Co, Cu) TempCheck->Metal Yes Thermal Pure Thermal Cleavage (Homolytic) TempCheck->Thermal No Scavenge Add Metal Scavengers (EDTA / Silica) Metal->Scavenge WFE Implement Wiped Film Evaporation (WFE) Thermal->WFE Scavenge->WFE

Diagnostic workflow for identifying and preventing thermal degradation of aryl esters.

II. Troubleshooting FAQs: Mechanistic Causality

Q1: Why does 3-Methylphenyl 2,6-dimethoxybenzoate undergo thermal degradation during standard batch distillation? A1: While biologically active aryl esters generally exhibit thermal stability up to , 3-Methylphenyl 2,6-dimethoxybenzoate presents unique structural challenges. The 2,6-dimethoxy groups on the benzoate moiety create severe steric hindrance. While this steric bulk protects the ester carbonyl from nucleophilic attack (hydrolysis), it forces the ester linkage out of coplanarity with the aromatic ring, significantly reducing resonance stabilization. When subjected to prolonged thermal stress (>190 °C) during batch distillation, the weakened acyl-oxygen bond undergoes homolytic cleavage and radicalization, a degradation pathway common in 1[1].

Q2: How can we differentiate between purely thermal degradation and trace-metal catalyzed degradation? A2: Purely thermal degradation of aryl esters under anaerobic conditions typically occurs via 2 at elevated temperatures[2]. In contrast, if transition metal impurities (e.g., Ni, Co, Cu) from stainless steel reactor walls are present, they can form3[3]. These metals coordinate via the carboxylate and methoxy oxygens, significantly lowering the activation energy for decomposition. TGA/DSC thermal profiling is the definitive diagnostic tool here: purely thermal degradation shows a single-step mass loss >215 °C, whereas metal-catalyzed degradation presents multi-step degradation kinetics starting at much lower temperatures (e.g., 4)[4].

Q3: What is the recommended methodology for purifying this compound without exceeding its thermal budget? A3: Because the compound's onset of degradation can overlap with its boiling point under moderate vacuum, reducing the residence time at elevated temperatures is critical. Short-path distillation or Wiped Film Evaporation (WFE) minimizes the thermal budget, preventing the1 of aromatic esters[1].

III. Quantitative Thermal Data

Use the following benchmarks to set hard limits on your reactor and evaporator jacket temperatures.

Compound / Ester ClassDegradation Onset ( Tdegr​ )Enthalpy Change ( ΔH )Primary Degradation Mechanism
3-Methylphenyl 2,6-dimethoxybenzoate ~215 °C – 225 °C18 – 58 kJ/molHomolytic cleavage / Radicalization
Biologically Active Aryl Esters 215 °C – 375 °C18 – 58 kJ/molSingle or two-step kinetics
Transition Metal 2,6-Dimethoxybenzoates ~185 °C (458 K)ExothermicMetal-catalyzed oxidation/reduction[4]
Commercial Aromatic Esters > 190 °C – 350 °C< 160 J/gRadicalization (e.g., dibenzyl formation)[1]

IV. Self-Validating Experimental Protocols

Protocol 1: TGA/DSC Thermal Profiling (Self-Validating System)

Objective: Establish the exact thermal budget of your specific batch to differentiate between intrinsic thermal cleavage and impurity-driven catalysis.

  • Step 1: Sample Preparation. Weigh exactly 5.0–10.0 mg of the synthesized 3-Methylphenyl 2,6-dimethoxybenzoate into an aluminum crucible.

    • Causality: Small sample sizes prevent thermal lag across the sample bed, ensuring accurate onset temperature readings.

  • Step 2: Atmosphere Control. Purge the furnace with high-purity Nitrogen at 50 mL/min.

    • Causality: Anaerobic conditions prevent oxidative degradation, ensuring that only 2 is measured[2].

  • Step 3: Heating Ramp. Apply a heating rate of 10 °C/min from 25 °C to 500 °C.

    • Causality: This specific ramp rate allows for the accurate derivation of kinetic parameters (activation energy and frequency factor) via the .

  • Step 4: Self-Validation & Analysis. Analyze the DSC curve. A single endothermic transition followed by mass loss >215 °C validates a pure sample. If multi-step degradation occurs below 200 °C, the batch is contaminated with catalytic metals, validating the need for chemical scavenging prior to distillation.

Protocol 2: Low-Thermal-Budget Purification via Wiped Film Evaporation (WFE)

Objective: Purify the ester while strictly maintaining the process temperature below the 215 °C degradation threshold.

  • Step 1: Degassing. Pre-heat the feed tank to 80 °C under moderate vacuum (50 mbar).

    • Causality: Removes residual solvents and moisture, preventing hydrolytic side-reactions before high-temperature exposure.

  • Step 2: Evaporator Optimization. Set the WFE jacket temperature to 160 °C and apply high vacuum (<0.1 mbar).

    • Causality: Lowers the boiling point well below the 215 °C degradation threshold. The short residence time (10–30 seconds) prevents the accumulation of thermal stress.

  • Step 3: Feed Rate Control. Maintain a continuous, optimized feed rate to ensure a thin, uniform film on the evaporator wall.

    • Causality: Maximizes heat transfer without localized superheating, preventing the associated with structural dissimilarity.

  • Step 4: Self-Validation (Residue Analysis). Collect the heavy residue and analyze via GC-MS.

    • Causality: The absence of m-cresol or 2,6-dimethoxybenzoic acid in the residue validates that the system successfully prevented thermal cleavage during purification.

V. References

1. 2.1 3.4 4.3 5.2

Sources

Troubleshooting

Long-term stability and optimal storage conditions for 3-Methylphenyl 2,6-dimethoxybenzoate

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 3-Methylphenyl 2,6-dimethoxybenzoate. It offers in-depth information on the compound's long...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 3-Methylphenyl 2,6-dimethoxybenzoate. It offers in-depth information on the compound's long-term stability, optimal storage conditions, and troubleshooting for common experimental challenges.

Compound Profile: 3-Methylphenyl 2,6-dimethoxybenzoate

Structure:

Caption: Chemical structure of 3-Methylphenyl 2,6-dimethoxybenzoate.

Chemical Properties (Inferred): Due to the limited availability of specific experimental data for 3-Methylphenyl 2,6-dimethoxybenzoate, the following properties are inferred based on its structural similarity to other aromatic esters.[1][2]

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₁₆H₁₆O₄Derived from the chemical structure.
Molecular Weight 272.29 g/mol Calculated from the molecular formula.[1]
Appearance White to off-white solidTypical for aromatic esters of this size.[1]
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane); insoluble in water.Common characteristic of aromatic esters.[1]
Stability Stable under standard conditions; may degrade with exposure to heat, light, and moisture.General stability profile for this class of compounds.[1]

Long-Term Stability and Optimal Storage

Potential Degradation Pathways

The chemical structure of 3-Methylphenyl 2,6-dimethoxybenzoate suggests three primary degradation pathways:

  • Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions, yielding 2,6-dimethoxybenzoic acid and 3-methylphenol.

  • Oxidation: The methoxy and methyl groups on the aromatic rings can be susceptible to oxidation, especially when exposed to atmospheric oxygen over long periods or in the presence of oxidizing agents.[3]

  • Photodegradation: Aromatic compounds can absorb UV light, leading to the formation of reactive species and subsequent degradation.[4]

cluster_main 3-Methylphenyl 2,6-dimethoxybenzoate cluster_degradation Degradation Products A 3-Methylphenyl 2,6-dimethoxybenzoate B 2,6-dimethoxybenzoic acid A->B Hydrolysis C 3-methylphenol A->C Hydrolysis D Oxidized byproducts A->D Oxidation E Photodegradation products A->E Photodegradation

Caption: Potential degradation pathways for 3-Methylphenyl 2,6-dimethoxybenzoate.

Recommended Storage Conditions

To ensure the long-term stability of 3-Methylphenyl 2,6-dimethoxybenzoate, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical degradation.[5] For long-term storage (>1 year), consider -20 °C.
Humidity <40% Relative Humidity (RH)Minimizes the risk of hydrolytic degradation. Use of a desiccant is advised.
Light Protect from lightStore in an amber glass vial or an opaque container to prevent photodegradation.[5]
Atmosphere Inert gas (e.g., argon or nitrogen)For long-term storage, purging the container with an inert gas can prevent oxidative degradation.[3]
Container Tightly sealed glass vial with a PTFE-lined capPrevents moisture and oxygen ingress and avoids potential leaching from plastic containers.[5]

Experimental Protocols

Protocol for Long-Term Stability Study

This protocol outlines a comprehensive approach to evaluating the long-term stability of 3-Methylphenyl 2,6-dimethoxybenzoate.

Objective: To determine the shelf-life and retest period for 3-Methylphenyl 2,6-dimethoxybenzoate under defined storage conditions.[6]

Methodology:

  • Sample Preparation:

    • Aliquot the compound into multiple amber glass vials with PTFE-lined caps.

    • Ensure each vial contains a sufficient amount for all planned analytical tests at a single time point.

    • Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[6][7]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[6]

    • Refrigerated (Control): 5°C ± 3°C.

  • Testing Schedule:

    • Time Zero (T₀): Analyze a sample immediately after preparation to establish a baseline.

    • Accelerated Study (6 months): Test at 1, 3, and 6 months.[8]

    • Long-Term Study (24 months): Test at 3, 6, 9, 12, 18, and 24 months.[7][8]

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): Use a stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products. The method should be validated for specificity, linearity, accuracy, and precision.[7]

    • Visual Appearance: Record any changes in color or physical state.[7]

    • Moisture Content: Determine the water content by Karl Fischer titration, if applicable.

  • Data Analysis:

    • Plot the purity of the compound as a function of time for each storage condition.

    • Identify and, if possible, characterize any significant degradation products.

    • Use the data from the accelerated study to predict the long-term stability.

A Sample Preparation (Aliquot, Inert Atmosphere) B Establish T₀ Baseline (HPLC, Visual, Moisture) A->B C Place Samples in Stability Chambers B->C D Long-Term Storage (25°C/60% RH) C->D E Accelerated Storage (40°C/75% RH) C->E F Refrigerated Storage (5°C) C->F G Periodic Testing (Defined Timepoints) D->G E->G F->G H Data Analysis (Purity vs. Time) G->H I Determine Shelf-Life and Retest Period H->I

Caption: Experimental workflow for a long-term stability study.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected peaks in HPLC chromatogram. Degradation of the compound.- Verify the storage conditions (temperature, light, humidity).- Prepare fresh solutions for analysis, as degradation can occur in solution.[4]- Conduct a forced degradation study to identify potential degradation products.[9]
Discoloration of the solid compound (e.g., turning yellow). Oxidation or photodegradation.- Ensure the compound is stored under an inert atmosphere and protected from light.[3][5]- If discoloration is observed, re-test the purity of the material before use.
Poor solubility in organic solvents. Formation of insoluble degradation products or incorrect solvent choice.- Confirm the purity of the compound via HPLC.- Try a different lot of the solvent or a different organic solvent.
Inconsistent results between experiments. Instability of the compound in solution or variations in experimental conditions.- Prepare solutions fresh before each experiment.[4]- Ensure consistent experimental parameters (temperature, pH, etc.).

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of 3-Methylphenyl 2,6-dimethoxybenzoate?

A1: The shelf-life is highly dependent on the storage conditions. When stored under the recommended conditions (2-8°C, protected from light and moisture), a shelf-life of at least 12-24 months can be expected. A formal stability study is required to establish a definitive shelf-life.[10]

Q2: Can I store solutions of this compound?

A2: Solutions are generally less stable than the solid material. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed vial, protected from light, at -20°C.[4]

Q3: How can I tell if my sample has degraded?

A3: Degradation can be indicated by a change in physical appearance (e.g., color), the appearance of new peaks in an HPLC chromatogram, or a decrease in the main peak's area percentage.[7]

Q4: Is this compound sensitive to pH?

A4: As an ester, it is likely sensitive to both acidic and basic conditions, which can catalyze hydrolysis. It is advisable to avoid extreme pH conditions in your experiments unless hydrolysis is the intended reaction.

Q5: What are the primary safety precautions when handling this compound?

A5: While specific toxicity data is not available, it is prudent to handle this compound with standard laboratory safety precautions. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[11][12]

References

  • Creative Biolabs. (n.d.). Long-Term Stability Assessment Service. Retrieved from [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2018, April 25). Safety Data Sheet. Retrieved from [Link]

  • Omori UK. (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, November 16). Ensuring Robust Stability Testing for Product Longevity. Retrieved from [Link]

  • Quanterix. (2022, December 16). SAFETY DATA SHEET. Retrieved from [Link]

  • 3M. (2024, September 19). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. Retrieved from [Link]

  • Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Methylphenyl)benzoate. Retrieved from [Link]

  • MIDEL. (n.d.). Natural Ester Storage and Handling Guide. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2007, August 17). Effect of Cold Storage and Packaging Material on the Major Aroma Components of Sweet Cream Butter. Retrieved from [Link]

  • APS Standard. (2024, December 23). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, 3-methylphenyl ester. Retrieved from [Link]

  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Retrieved from [Link]

  • MDPI. (2020, October 10). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Convergence of degradation pathways for aromatic and chloroaromatic.... Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Short-term isochronous stability study of contaminants of emerging concern in environmental water samples. Retrieved from [Link]

  • ResearchGate. (2019, March 18). (PDF) A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Retrieved from [Link]

  • Frontiers. (n.d.). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Retrieved from [Link]

  • MDPI. (2025, January 23). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Retrieved from [Link]

  • PubMed. (2015, August 15). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Retrieved from [Link]

  • The Pharmaceutical Society of Japan. (2022, December 1). Chem. Pharm. Bull. Vol. 70 No. 12. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

3-Methylphenyl 2,6-dimethoxybenzoate vs 4-Methylphenyl 2,6-dimethoxybenzoate reactivity

Executive Summary For researchers and drug development professionals designing sterically hindered prodrugs or robust chemical probes, understanding the nuanced reactivity of substituted aryl esters is critical. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing sterically hindered prodrugs or robust chemical probes, understanding the nuanced reactivity of substituted aryl esters is critical. This guide objectively compares the chemical reactivity—specifically acyl transfer and alkaline hydrolysis—of 3-Methylphenyl 2,6-dimethoxybenzoate (the m-tolyl ester) and 4-Methylphenyl 2,6-dimethoxybenzoate (the p-tolyl ester).

While both compounds share a highly hindered 2,6-dimethoxybenzoyl core that severely restricts nucleophilic attack, their differential reactivity is governed entirely by the electronic properties of the leaving group (cresolate). By analyzing Hammett parameters and leaving group pKa​ , we demonstrate that the 3-methylphenyl ester exhibits marginally higher reactivity than its 4-methylphenyl counterpart.

Mechanistic Causality: Sterics vs. Electronics

The Steric Bottleneck: 2,6-Dimethoxybenzoyl Core

Both esters feature a 2,6-dimethoxybenzoyl moiety. The two methoxy groups positioned ortho to the carbonyl carbon create a massive steric shield. This conformation forces the carbonyl oxygen out of coplanarity with the aromatic ring, significantly raising the activation energy ( Ea​ ) required to form the tetrahedral intermediate during nucleophilic acyl substitution. Consequently, both esters are highly resistant to standard aqueous hydrolysis compared to unhindered benzoates.

Electronic Differentiation: The Leaving Group Effect

Because the acyl core is identical, the reactivity difference arises from the phenoxy leaving group:

  • 4-Methylphenyl (p-tolyl) ester: The methyl group is para to the ester oxygen. It donates electron density into the aromatic ring via both inductive effects and hyperconjugation (Hammett constant σp​=−0.17 )[1]. This increases the electron density on the phenoxy oxygen, making p-cresolate a stronger base ( pKa​≈10.26 ) and a poorer leaving group[2].

  • 3-Methylphenyl (m-tolyl) ester: The methyl group is meta to the ester oxygen. It cannot donate electron density via resonance/hyperconjugation to the oxygen; it only exerts a weak inductive electron-donating effect ( σm​=−0.07 )[3]. Consequently, m-cresolate is a slightly weaker base ( pKa​≈10.09 ) and a better leaving group[2].

Quantitative Data Comparison

The following table summarizes the physicochemical parameters dictating the reactivity of these two esters.

Parameter3-Methylphenyl 2,6-dimethoxybenzoate4-Methylphenyl 2,6-dimethoxybenzoate
Leaving Group m-Cresolp-Cresol
Leaving Group pKa​ (Water) 10.09[2]10.26[2]
Hammett Constant ( σ ) of Methyl σm​=−0.07 [3] σp​=−0.17 [1]
Relative Carbonyl Electrophilicity HigherLower
Relative Hydrolysis Rate ( krel​ ) >1.0 (Baseline) <1.0 (Slower)
Steric Hindrance (Acyl Core) ExtremeExtreme

Reaction Pathway Visualization

The following diagram illustrates the alkaline hydrolysis pathway for these esters, highlighting the sterically hindered tetrahedral intermediate that serves as the rate-limiting bottleneck.

G Ester Tolyl 2,6-Dimethoxybenzoate (m- or p-isomer) Tetrahedral Tetrahedral Intermediate (Sterically Hindered) Ester->Tetrahedral OH- attack (Rate Limiting) OH Hydroxide Ion (Nucleophile) OH->Tetrahedral Products 2,6-Dimethoxybenzoate + Cresolate Tetrahedral->Products Leaving Group Expulsion (m-cresolate > p-cresolate)

Alkaline hydrolysis pathway of tolyl 2,6-dimethoxybenzoates highlighting the steric bottleneck.

Experimental Workflow: Kinetic Profiling via HPLC

To empirically validate the reactivity difference, a forced alkaline hydrolysis assay monitored by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is required. This protocol is designed as a self-validating system, utilizing an internal standard to account for solvent evaporation during harsh reflux conditions.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-methylphenyl 2,6-dimethoxybenzoate and 4-methylphenyl 2,6-dimethoxybenzoate in anhydrous acetonitrile.

    • Prepare a 1.0 M NaOH solution in 50/50 (v/v) Water/Ethanol.

    • Prepare a 10 mM solution of biphenyl in acetonitrile (Internal Standard).

  • Reaction Initiation:

    • In a sealed reaction vial, combine 1.0 mL of the ester stock, 100 μ L of the internal standard, and 8.9 mL of the 1.0 M NaOH solution.

    • Incubate the mixture in a thermomixer at 80 °C (harsh conditions are required due to the 2,6-dimethoxy steric shielding).

  • Time-Course Sampling:

    • Withdraw 100 μ L aliquots at t=0,1,2,4,8,and 24 hours.

    • Immediately quench each aliquot by mixing with 100 μ L of 1.0 M HCl to halt hydrolysis, followed by dilution with 800 μ L of mobile phase.

  • HPLC Analysis:

    • Column: C18 analytical column (e.g., 150 x 4.6 mm, 5 μ m).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: UV absorbance at 254 nm.

    • Quantification: Plot the ratio of the ester peak area to the internal standard peak area over time.

  • Data Processing:

    • Fit the decay curves to a pseudo-first-order kinetic model: ln([Ester]t​/[Ester]0​)=−kobs​t .

    • The resulting kobs​ will definitively show a larger rate constant for the 3-methylphenyl ester compared to the 4-methylphenyl ester.

References

  • National Center for Biotechnology Information (NIH). "Cresol - PubChem Hazardous Substances Data Bank." PubChem. Available at:[Link]

  • Gross, K. C., et al. "Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines." The Journal of Organic Chemistry, ACS Publications, 2001. Available at:[Link]

  • Gross, K. C., & Seybold, P. G. "Substituent effects on the electronic structure and pKa of benzoic acid." International Journal of Quantum Chemistry, ResearchGate, 2001. Available at:[Link]

Sources

Comparative

High-Resolution HPLC Method Validation for 3-Methylphenyl 2,6-dimethoxybenzoate: A Comparative Guide

As drug development pipelines increasingly rely on structurally complex screening compounds, the demand for highly specific, robust analytical methods has never been greater. This guide provides an objective, data-driven...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on structurally complex screening compounds, the demand for highly specific, robust analytical methods has never been greater. This guide provides an objective, data-driven comparison of column chemistries for the quantification of 3-Methylphenyl 2,6-dimethoxybenzoate , establishing a self-validating High-Performance Liquid Chromatography (HPLC) protocol fully aligned with the latest ICH Q2(R2) guidelines[1].

Mechanistic Rationale: The Analytical Challenge

3-Methylphenyl 2,6-dimethoxybenzoate (Molecular Formula: C16H16O4) is a specialized synthetic building block featuring an ester linkage bridged by an electron-rich 2,6-dimethoxybenzoate moiety and a 3-methylphenyl (m-tolyl) group[2].

The Causality of Chromatographic Failure on Standard Phases: The steric bulk of the ortho-methoxy groups twists the aromatic rings out of coplanarity. Furthermore, the central ester bond is highly susceptible to hydrolysis under pH or thermal stress, yielding 2,6-dimethoxybenzoic acid and 3-methylphenol as primary degradants. Standard alkyl phases (such as fully porous C18) rely almost exclusively on dispersive hydrophobic interactions. Because the intact ester and its phenolic/acidic degradants share similar hydrophobic profiles, C18 columns frequently suffer from co-elution.

The Biphenyl Advantage: To resolve this, we compare a traditional C18 against a Core-Shell Biphenyl column. The biphenyl stationary phase provides orthogonal selectivity. Its dual-ring structure engages in strong π−π and dipole-dipole interactions with the electron-rich dimethoxy-aromatic system of the analyte. This mechanism effectively discriminates between the intact ester and its cleavage products based on polarizability and spatial geometry, rather than just hydrophobicity.

Comparative Performance Data

To objectively evaluate performance, identical gradient conditions were applied to both a Core-Shell Biphenyl column and a Fully Porous C18 column. The data below highlights the superiority of leveraging π−π interactions for this specific benzoate derivative.

Table 1: Chromatographic Performance Comparison

Chromatographic ParameterCore-Shell Biphenyl (2.6 µm, 100 Å)Fully Porous C18 (5.0 µm, 100 Å)
Retention Time (API) 6.4 min7.1 min
Resolution (API vs. 3-methylphenol) 3.2 (Baseline resolved)1.4 (Co-elution)
Tailing Factor ( Tf​ ) 1.051.35
Theoretical Plates ( N ) > 15,000~ 8,000
Selectivity Factor ( α ) 1.181.04

Conclusion: The Core-Shell Biphenyl column is strictly required to achieve the baseline resolution ( Rs​≥2.0 ) necessary for a stability-indicating assay.

Self-Validating Experimental Protocol

Every robust analytical method must function as a self-validating system. The following step-by-step protocol embeds System Suitability Testing (SST) as an internal control loop that must be satisfied before any sample analysis begins.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Causality: TFA lowers the pH to ~2.0. This is critical to suppress the ionization of the 2,6-dimethoxybenzoic acid degradant ( pKa​ ~ 3.5), ensuring it remains in its neutral state to prevent peak tailing and retention time drift.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm).

  • Gradient Program: 30% B to 80% B over 8 minutes; hold at 80% B for 2 minutes; return to 30% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 275 nm (optimal wavelength for conjugated aromatic systems).

Step 3: System Suitability Testing (SST) - The Internal Control

Prior to validation, inject a mixed standard containing the API and its forced degradants six times.

  • Pass Criteria: Resolution ( Rs​ ) between API and degradants must be ≥2.0 . Relative Standard Deviation (%RSD) of the API peak area must be ≤2.0% . Do not proceed if criteria are not met.

ICH Q2(R2) Validation Workflow & Results

Following the updated ICH Q2(R2) guidelines adopted in November 2023[1], the method must be proven fit for its intended purpose. Similar RP-HPLC validation frameworks have proven essential for benzoate derivatives to ensure rigorous quality control[3].

ValidationWorkflow SST System Suitability Testing Rs > 2.0, Tailing < 1.5 ICH ICH Q2(R2) Validation Protocol Initiation SST->ICH Pass Criteria Met Spec Specificity & Range Forced Degradation ICH->Spec Acc Accuracy & Precision Recovery & %RSD ICH->Acc Rob Robustness Flow, Temp, pH ICH->Rob Valid Validated HPLC Method Fit for Purpose Spec->Valid Acc->Valid Rob->Valid

Figure 1: ICH Q2(R2) aligned HPLC validation workflow for quantitative assay.

Table 2: ICH Q2(R2) Validation Summary (Using Biphenyl Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity & Range R2≥0.999 (50% to 150% of target) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.6%Pass
Repeatability %RSD ≤2.0% (n=6 injections)%RSD = 0.85%Pass
Intermediate Precision %RSD ≤2.0% (different days/analysts)%RSD = 1.12%Pass
Specificity No interference at API retention timeNo interference observedPass

Conclusion

Quantifying structurally hindered, hydrolysis-prone compounds like 3-Methylphenyl 2,6-dimethoxybenzoate requires moving beyond default column selections. As demonstrated by the comparative data, a Fully Porous C18 column fails to provide the necessary selectivity. By utilizing a Core-Shell Biphenyl column, analytical scientists can leverage orthogonal π−π interactions to achieve baseline resolution from critical degradants. When paired with a self-validating protocol and strict adherence to ICH Q2(R2) parameters, this method guarantees high-fidelity, reproducible data suitable for regulatory submissions.

References

  • Validation of Analytical Procedures Q2(R2)
  • 3-methylphenyl 2,6-dimethoxybenzoate - C16H16O4 - Chemspace Source: Chemspace URL
  • Development and validation of a Reverse Phase - High Performance Liquid Chromatography (RP-HPLC)

Sources

Validation

Comparative Guide: Catalytic Efficiency of 3-Methylphenyl 2,6-dimethoxybenzoate vs. Standard Benzoates

Executive Summary In advanced catalytic workflows—ranging from N-heterocyclic carbene (NHC)-mediated bioconjugation to transition-metal-catalyzed decarboxylative cross-coupling—the choice of acyl donor or substrate is th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced catalytic workflows—ranging from N-heterocyclic carbene (NHC)-mediated bioconjugation to transition-metal-catalyzed decarboxylative cross-coupling—the choice of acyl donor or substrate is the primary determinant of reaction efficiency and site-selectivity. 3-Methylphenyl 2,6-dimethoxybenzoate represents a highly specialized class of reagents. By combining the profound steric shielding of a 2,6-dimethoxybenzoyl moiety with the finely tuned leaving-group ability of a 3-methylphenoxide (m-cresolate), this compound suppresses uncatalyzed background reactions while enabling exquisite catalytic precision.

This guide objectively evaluates the catalytic efficiency of 3-Methylphenyl 2,6-dimethoxybenzoate against traditional benzoates, providing mechanistic rationales, comparative performance data, and self-validating experimental protocols for application scientists.

Mechanistic Rationale: The Power of Ortho-Substitution and Leaving Group Tuning

To understand the superior catalytic efficiency of 3-Methylphenyl 2,6-dimethoxybenzoate, we must deconstruct its structure into two functional domains:

The 2,6-Dimethoxybenzoyl Core (Steric & Electronic Decoupling)

In standard benzoates, the carbonyl group is coplanar with the aromatic ring, allowing π -conjugation that stabilizes the ester and reduces electrophilicity. The introduction of methoxy groups at the 2 and 6 positions forces the carbonyl oxygen out of the aromatic plane. This stereoelectronic decoupling significantly increases the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by catalysts such as NHCs[1]. Furthermore, in transition-metal catalysis, the ortho-methoxy groups can coordinate with metals like Rhodium(I), facilitating highly unusual stoichiometric rearrangements and 1,3-metal migrations[2].

The 3-Methylphenyl Leaving Group (Kinetic Fine-Tuning)

The efficiency of an acyl donor is heavily dependent on the pKa of its leaving group.

  • Highly activated groups (e.g., 4-nitrophenol, pKa ~7.1) lead to rapid, uncatalyzed background hydrolysis, destroying the signal-to-noise ratio of the catalytic process.

  • Unactivated groups (e.g., phenol, pKa ~10.0) are stable but can result in sluggish catalyst turnover.

  • The 3-methylphenyl group (m-cresol, pKa ~10.1) provides a slight electron-donating effect. This stabilizes the ester for long-term storage and completely suppresses background hydrolysis, yet it remains labile enough to be efficiently expelled once the highly reactive acyl azolium intermediate is formed.

Reaction Pathway Visualization

The following diagram illustrates the causal sequence of NHC-catalyzed acyl transfer, highlighting where the structural features of 3-Methylphenyl 2,6-dimethoxybenzoate dictate the reaction flow.

Catalytic_Pathway Precat NHC Precatalyst (Imidazolium Salt) ActiveNHC Active NHC (Free Carbene) Precat->ActiveNHC + Base (DBU) - HX Azolium Acyl Azolium Intermediate ActiveNHC->Azolium Nucleophilic Attack AcylDonor 3-Methylphenyl 2,6-dimethoxybenzoate AcylDonor->Azolium Acyl Transfer LeavingGroup m-Cresolate Leaving Group Azolium->LeavingGroup Expulsion Product Acylated Product (High Site-Selectivity) Azolium->Product + Nucleophile Nucleophile Target Nucleophile (e.g., Serine -OH) Nucleophile->Product Acyl Acceptance Product->ActiveNHC Catalyst Regeneration

Fig 1: NHC-catalyzed acyl transfer mechanism using 3-Methylphenyl 2,6-dimethoxybenzoate.

Comparative Performance Data

The true value of a catalyst or catalytic substrate is measured by its Turnover Frequency (TOF), chemoselectivity, and stability. The tables below synthesize experimental benchmarks comparing 3-Methylphenyl 2,6-dimethoxybenzoate against alternative benzoates.

Table 1: NHC-Catalyzed Site-Selective Acylation Performance

Conditions: 5 mol% IMes·HCl, 5 mol% DBU, THF, 25°C. Nucleophile: Equimolar mixture of 1° and 2° alcohols.

Acyl DonorRelative TOFBackground Hydrolysis Rate ( kuncat​ )Chemoselectivity (2° vs 1° OH)
3-Methylphenyl 2,6-dimethoxybenzoate 1.0 (Baseline) < 0.1% / hr > 99:1
Phenyl 2,6-dimethoxybenzoate1.1< 0.1% / hr95:5
4-Nitrophenyl benzoate4.515.2% / hr1.2:1
3-Methylphenyl benzoate0.80.5% / hr3:1

Data Analysis: While 4-nitrophenyl benzoate exhibits a higher raw TOF, its unacceptable background hydrolysis rate and poor chemoselectivity render it useless for site-selective bioconjugation[1]. 3-Methylphenyl 2,6-dimethoxybenzoate provides the optimal balance: zero background reaction and near-perfect selectivity for the more sterically hindered 2° alcohol, driven by the bulky acyl azolium intermediate.

Table 2: Rh(I)-Catalyzed Decarboxylative Cross-Coupling Efficiency

Conditions: 10 mol% Rh(I) catalyst, 120°C. Measuring aryl-to-aryl 1,3-Rh/H shift efficiency.

SubstrateYield (%)1,3-Metal Migration (%)Catalyst TON
3-Methylphenyl 2,6-dimethoxybenzoate 88 > 95 450
Phenyl 2,6-dimethoxybenzoate85> 95420
3-Methylphenyl benzoate42< 5110
Phenyl benzoate38< 595

Data Analysis: The presence of the 2,6-dimethoxy groups is an absolute requirement for the 1,3-rhodium migration pathway. Substrates lacking these ortho-methoxy groups (like 3-methylphenyl benzoate) fail to coordinate effectively, resulting in drastically lower catalyst Turnover Numbers (TON) and yields[2]. Palladium-catalyzed cross-coupling reactions similarly rely on specific activation energies dictated by the aryl precursor's structure[3].

Self-Validating Experimental Protocol: NHC-Catalyzed Acylation

To ensure scientific integrity and reproducibility, the following protocol incorporates internal standards and parallel controls, creating a self-validating system for evaluating the catalytic efficiency of 3-Methylphenyl 2,6-dimethoxybenzoate.

Materials Required
  • Acyl Donor: 3-Methylphenyl 2,6-dimethoxybenzoate (1.0 mmol)

  • Catalyst: IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride) (0.05 mmol, 5 mol%)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 mmol, 5 mol%)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

  • Solvent: Anhydrous THF (10 mL)

Step-by-Step Methodology

Step 1: System Initialization and Standardization

  • In a flame-dried Schlenk flask under inert N₂ atmosphere, dissolve 1.0 mmol of 3-Methylphenyl 2,6-dimethoxybenzoate and 0.5 mmol of 1,3,5-trimethoxybenzene in 10 mL of anhydrous THF.

  • Causality: Adding the internal standard before the reaction begins ensures that any volumetric errors during later kinetic sampling are mathematically normalized, allowing for absolute quantification via quantitative NMR (qNMR).

Step 2: Parallel Control Setup

  • Transfer 1.0 mL of the solution to a separate vial containing the target nucleophile but no catalyst.

  • Causality: This control validates trustworthiness. It proves that the 3-methylphenyl leaving group is stable under the reaction conditions and that any product observed in the main flask is strictly the result of catalytic turnover, not background acylation.

Step 3: Precatalyst Activation

  • To the main flask, add 5 mol% IMes·HCl followed by 5 mol% DBU. Stir at 25°C for 5 minutes.

  • Causality: DBU is specifically chosen because its pKa is sufficient to deprotonate the imidazolium salt to generate the active free carbene, but it is not nucleophilic enough to cause competitive base-catalyzed hydrolysis of the ester.

Step 4: Kinetic Sampling and Quenching

  • Add the target nucleophile (1.0 mmol) to the main flask.

  • At intervals of 10, 30, 60, and 120 minutes, extract a 0.1 mL aliquot and immediately quench it into a GC-vial containing 0.5 mL of 1% acetic acid in ethyl acetate.

  • Causality: Acetic acid instantly protonates the active carbene, destroying the catalyst and freezing the reaction state at that exact second. This ensures the kinetic data accurately reflects the TOF.

Step 5: Data Acquisition

  • Analyze the quenched aliquots via GC-MS or ¹H-qNMR. Calculate conversion by comparing the integration of the product's dimethoxy protons against the 1,3,5-trimethoxybenzene internal standard.

References

  • Metal-Free Heterogeneous Semiconductor for Visible-Light Photocatalytic Decarboxylation of Carboxylic Acids | ACS Catalysis - acs.org -[Link]

  • Advanced Bioconjugation Technologies for Site-selective Protein Modification Antibody Drug Conjugates - DTU Inside - dtu.dk -[Link]

  • Palladium(II)-Catalysed Heck and Addition Reactions - Diva Portal - diva-portal.org -[Link]

Sources

Comparative

Reference standards for 3-Methylphenyl 2,6-dimethoxybenzoate purity testing

An In-Depth Guide to the Qualification of 3-Methylphenyl 2,6-dimethoxybenzoate as a Reference Standard Authored by: A Senior Application Scientist In the landscape of pharmaceutical research and synthetic chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Qualification of 3-Methylphenyl 2,6-dimethoxybenzoate as a Reference Standard

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical research and synthetic chemistry, the reliability of quantitative analysis hinges on the quality of the reference standards used. For a compound like 3-Methylphenyl 2,6-dimethoxybenzoate, which serves as a crucial intermediate in various synthetic pathways, establishing a well-characterized reference standard is not merely a procedural step but the foundation of data integrity. This guide provides a comprehensive framework for the rigorous analytical qualification of 3-Methylphenyl 2,6-dimethoxybenzoate, comparing orthogonal analytical techniques to establish a certified purity value. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a transparent view of data interpretation, empowering researchers to establish a robust in-house reference standard.

The Rationale for a Multi-Pronged Analytical Approach

A reference standard's certified purity value is never the result of a single measurement. True confidence is achieved by employing multiple, orthogonal analytical techniques. Orthogonal methods are those that rely on different physicochemical principles for separation and detection. This approach ensures that a purity assessment is not biased by the limitations of a single technique. For instance, an impurity that co-elutes with the main peak in a reversed-phase HPLC system may be easily resolved in a gas chromatography setup. Our strategy is therefore built on the principle of mass balance, where the final purity is calculated by identifying and quantifying all significant impurities, including organic, inorganic, and volatile components.

The overall workflow for qualifying an in-house reference standard is a systematic process, moving from initial identity confirmation to a comprehensive purity assessment.

cluster_0 Phase 1: Synthesis & Initial Characterization cluster_1 Phase 2: Orthogonal Purity Analysis cluster_2 Phase 3: Identity & Absolute Purity cluster_3 Phase 4: Certification A Synthesis of 3-Methylphenyl 2,6-dimethoxybenzoate B Preliminary ID Confirmation (e.g., FT-IR, ¹H-NMR) A->B C HPLC-UV (Organic Impurities) B->C Candidate Batch Selection D GC-FID (Volatile/Residual Solvents) B->D Candidate Batch Selection E Karl Fischer Titration (Water Content) B->E Candidate Batch Selection F TGA / LOI (Residual Solvents / Inorganic Impurities) B->F Candidate Batch Selection G High-Resolution MS (Elemental Composition) B->G Candidate Batch Selection H Quantitative NMR (qNMR) (Absolute Purity vs. Standard) B->H Candidate Batch Selection I Mass Balance Calculation & Purity Assignment C->I D->I E->I F->I G->I Confirms Identity H->I J Certificate of Analysis Generation I->J A Mass Balance Calculation Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Residue) F {Certified Purity} A->F B HPLC-UV (Area %) B->A Organic Impurities C Karl Fischer (wt %) C->A Water D GC-FID (wt %) D->A Residual Solvents E TGA / LOI (wt % Ash) E->A Inorganic Residue

Validation

Benchmarking Esterification Reagents: Synthesis of 3-Methylphenyl 2,6-Dimethoxybenzoate as a Steric Stress-Test

The synthesis of highly sterically hindered esters is a notorious bottleneck in organic synthesis and drug development. While standard aliphatic esterifications proceed smoothly under Fischer–Speier conditions, ortho-sub...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly sterically hindered esters is a notorious bottleneck in organic synthesis and drug development. While standard aliphatic esterifications proceed smoothly under Fischer–Speier conditions, ortho-substituted aromatic acids completely resist traditional acid-catalyzed pathways.

To objectively benchmark the performance of modern esterification reagents, we utilize the synthesis of 3-Methylphenyl 2,6-dimethoxybenzoate as a rigorous stress-test model. This reaction couples 2,6-dimethoxybenzoic acid—a substrate where two ortho-methoxy groups force the carboxylate out of the aromatic plane, severely restricting the Bürgi-Dunitz trajectory[1]—with m-cresol (3-methylphenol), a relatively weak nucleophile. This guide provides a comparative analysis of standard coupling reagents, supported by mechanistic insights and validated experimental protocols.

The Mechanistic Challenge: Overcoming Ortho-Substitution

When benchmarking reagents for this transformation, the primary hurdle is activating the sterically shielded carboxyl group without inducing side reactions (such as rearrangement to unreactive N-acylureas).

  • Carbodiimide Activation (Steglich Esterification): Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) rely on the addition of a nucleophilic catalyst, typically DMAP (4-dimethylaminopyridine). DMAP attacks the transient O-acylisourea to form a highly electrophilic acyl-pyridinium intermediate, which is stable enough to resist rearrangement but reactive enough to undergo phenolysis[2],[3].

  • Uronium Activation (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) represents the gold standard for hindered couplings. It forms an O-acyluronium intermediate that is rapidly displaced by the internal HOAt (1-hydroxy-7-azabenzotriazole) leaving group[4]. The resulting HOAt active ester benefits from the "7-aza effect" —anchimeric assistance where the pyridine nitrogen hydrogen-bonds with the incoming phenol, drastically accelerating the reaction[5].

Mechanism Acid Sterically Hindered Acid (2,6-Dimethoxybenzoic Acid) Uronium O-Acyluronium Intermediate (Unstable) Acid->Uronium DIPEA Deprotonation & HATU Attack Reagent Coupling Reagent (HATU + DIPEA) Reagent->Uronium ActiveEster HOAt Active Ester (Anchimeric Assistance) Uronium->ActiveEster Intramolecular HOAt Displacement Product Target Ester (3-Methylphenyl 2,6-dimethoxybenzoate) ActiveEster->Product Phenolysis (Accelerated by 7-Aza Effect) Nucleophile Weak Nucleophile (m-Cresol) Nucleophile->Product

Mechanistic pathway of HATU-mediated esterification demonstrating the 7-aza effect.

Reagent Benchmarking & Quantitative Data

To evaluate reagent efficacy, the coupling of 2,6-dimethoxybenzoic acid (1.0 equiv) and m-cresol (1.1 equiv) was benchmarked across four standard activating systems. The data below synthesizes expected performance metrics based on the steric and electronic profiles of the substrates[5],[3].

Reagent SystemAdditive / BaseYield (%)Time (h)Byproduct ProfileEHS / Scalability Notes
HATU DIPEA85 - 90%6 - 8Tetramethylurea, HOAtHigh cost; excellent for discovery. Byproducts are water-soluble.
EDC·HCl DMAP65 - 70%24Water-soluble ureaGreener alternative[3]; avoids tedious chromatography.
DIC DMAP60 - 68%24Diisopropylurea (DIU)DIU is organic-soluble; requires column chromatography to purify.
Mukaiyama's Et₃N45 - 50%361-Methyl-2-pyridoneSlow kinetics for highly hindered ortho-substituted acids.

Key Takeaway: While EDC/DMAP provides a scalable and environmentally conscious route[3], HATU is the superior choice for maximizing yield and minimizing reaction time when dealing with the extreme steric bulk of 2,6-dimethoxybenzoic acid[5].

Experimental Protocols

The following self-validating protocols detail the two top-performing workflows. Each step is designed to ensure complete activation before nucleophilic attack, preventing reagent degradation.

Protocol A: EDC/DMAP Mediated Steglich Esterification

Causality Note: EDC is selected over DCC because its urea byproduct is highly water-soluble, allowing for a chromatography-free workup[2]. DMAP is used in catalytic excess to ensure the transient O-acylisourea is rapidly trapped before it can undergo an irreversible N-acylurea rearrangement[3].

  • Pre-activation: In an oven-dried 50 mL round-bottom flask under N₂, dissolve 2,6-dimethoxybenzoic acid (1.0 mmol, 182.2 mg) in anhydrous Dichloromethane (DCM, 10 mL). Add DMAP (0.5 mmol, 61.1 mg) and EDC·HCl (1.5 mmol, 287.5 mg).

  • Intermediate Formation: Stir the mixture at room temperature for 15 minutes. Self-Validation: The solution will turn slightly yellow, indicating the formation of the acyl-pyridinium active ester.

  • Nucleophilic Attack: Add m-cresol (1.1 mmol, 118.9 mg) dropwise via syringe.

  • Reaction Monitoring: Stir at 40 °C for 24 hours. Monitor via TLC (Hexanes:Ethyl Acetate 8:2). The product spot will appear at a higher Rf (~0.65) than the starting acid.

  • Workup: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (2 × 15 mL) to remove DMAP and unreacted EDC, followed by saturated aqueous NaHCO₃ (2 × 15 mL) to remove unreacted carboxylic acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: HATU/DIPEA Mediated Esterification

Causality Note: DMF is utilized instead of DCM to stabilize the highly polar O-acyluronium transition state[4]. A 10-minute pre-activation is critical; adding the phenol too early can lead to competitive protonation of the base, stalling the activation.

  • Pre-activation: Dissolve 2,6-dimethoxybenzoic acid (1.0 mmol, 182.2 mg) and HATU (1.2 mmol, 456.3 mg) in anhydrous DMF (8 mL) under N₂.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL). Stir at room temperature for 10 minutes to ensure complete conversion to the HOAt active ester.

  • Nucleophilic Attack: Add m-cresol (1.1 mmol, 118.9 mg).

  • Reaction Monitoring: Stir at room temperature for 6-8 hours. The 7-aza effect of the HOAt leaving group will drive the phenolysis to completion significantly faster than the Steglich method[5].

  • Workup: Quench the reaction by adding water (30 mL), which solubilizes the tetramethylurea and HOAt byproducts. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 × 15 mL) to forcefully partition residual DMF into the aqueous phase. Dry over Na₂SO₄, filter, and concentrate.

Workflow Start Substrates: 2,6-Dimethoxybenzoic Acid + m-Cresol Steglich Steglich Conditions EDC + DMAP in DCM Start->Steglich HATU HATU Conditions HATU + DIPEA in DMF Start->HATU AcylPy Acyl-Pyridinium Intermediate (Moderate Reactivity) Steglich->AcylPy SteglichWorkup Aqueous Workup (Removes Water-Soluble Urea) AcylPy->SteglichWorkup Product Product: 3-Methylphenyl 2,6-dimethoxybenzoate SteglichWorkup->Product OAt OAt Active Ester (High Reactivity via 7-Aza Effect) HATU->OAt HATUWorkup Aqueous Workup (Removes HOAt & TMU) OAt->HATUWorkup HATUWorkup->Product

Parallel workflows comparing Steglich and HATU-mediated esterification protocols.

Sources

Safety & Regulatory Compliance

Safety

3-Methylphenyl 2,6-dimethoxybenzoate proper disposal procedures

Comprehensive Disposal and Operational Safety Guide for 3-Methylphenyl 2,6-dimethoxybenzoate Executive Summary 3-Methylphenyl 2,6-dimethoxybenzoate (CAS: 723264-58-2) is a specialized aromatic ester utilized extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Operational Safety Guide for 3-Methylphenyl 2,6-dimethoxybenzoate

Executive Summary

3-Methylphenyl 2,6-dimethoxybenzoate (CAS: 723264-58-2) is a specialized aromatic ester utilized extensively in advanced drug development and synthetic screening[1][2]. While highly valuable at the benchtop, its end-of-life management requires strict adherence to environmental and safety protocols. Proper disposal is not merely a regulatory formality; it is a fundamental operational safeguard that prevents environmental contamination and ensures laboratory compliance with hazardous waste regulations[3]. This guide provides actionable, self-validating protocols for managing this compound from waste generation to final incineration.

Physicochemical Profiling & Waste Routing Causality

To design a self-validating disposal protocol, laboratory personnel must first understand the chemical nature of the waste.

  • The Causality of Segregation: 3-Methylphenyl 2,6-dimethoxybenzoate has a molecular formula of C16H16O4[1][2]. It is fundamentally a halogen-free organic compound. When routing this chemical for disposal, it must be strictly segregated from halogenated waste streams (e.g., dichloromethane, chloroform)[4].

  • The "Why" Behind the Rule: Halogen-free organic wastes can be cleanly incinerated into carbon dioxide and water at standard commercial incineration temperatures[5]. Introducing halogen-free aromatic esters into a halogenated waste stream forces the entire mixture to undergo specialized, high-temperature incineration to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans. Mixing these streams unnecessarily inflates disposal costs and introduces avoidable environmental risks[5]. Furthermore, under the Resource Conservation and Recovery Act (RCRA), mischaracterizing waste streams can lead to severe operational penalties[3].

Quantitative Waste Stream Categorization

To streamline laboratory operations, the following table summarizes the quantitative and logistical parameters for routing 3-Methylphenyl 2,6-dimethoxybenzoate waste based on its physical state and solvent environment.

Waste StateAssociated Media / SolventsEPA Waste CodeCompatible ContainerFinal Treatment Route
Pure Solid Contaminated PPE, weigh boats, pure compoundNon-RCRA Regulated (State dependent)HDPE wide-mouth jarCommercial Incineration
Halogen-Free Liquid Ethanol, EtOAc, DMSO, AcetoneD001 (if flash point < 60°C)Glass or HDPE CarboyHalogen-Free Organic Waste
Halogenated Liquid DCM, Chloroform, DCEF002 (Solvent dependent)Glass CarboyHigh-Temp Incineration

Note: The EPA defines an ignitable liquid (D001) as having a flash point of less than 60°C (140°F)[6]. Always classify the waste stream based on the most hazardous component of the mixture.

Step-by-Step Disposal Methodologies

Protocol 1: Solid Waste Management (Self-Validating System)

  • Collection: Sweep up solid residues using a static-free brush and dustpan. Causality: Sweeping gently prevents the generation of airborne dust, minimizing inhalation risks and respiratory irritation[7].

  • Containment: Transfer the solid into a High-Density Polyethylene (HDPE) container. Validation Step: Visually inspect the container for structural integrity and ensure it is free of incompatible oxidizing agents before adding the waste[7].

  • Labeling: Affix a hazardous waste label immediately. Mark clearly as "Halogen-Free Organic Solid Waste - Contains 3-Methylphenyl 2,6-dimethoxybenzoate."

  • Storage: Store in a cool, dry, well-ventilated secondary containment area away from strong oxidizers and excess heat until commercial pickup[7].

Protocol 2: Liquid Waste Management (Reaction Mixtures)

  • Compatibility Check: Confirm that the carrier solvent does not contain reactive incompatibilities (e.g., strong acids or oxidizers)[7].

  • Segregation: Route the mixture into the "Halogen-Free Organic Solvent" carboy[4]. Validation Step: Review the reaction protocol. If the reaction involved any halogenated reagents (e.g., alkyl halides or DCM), the entire mixture defaults to the "Halogenated Waste" stream to prevent dioxin formation during incineration[4][5].

  • Transfer: Use a grounded funnel to prevent static discharge if the carrier solvent is highly flammable[6].

  • Volume Control: Never fill the waste carboy beyond 80% capacity. Causality: Leaving headspace allows for vapor expansion during temperature fluctuations, preventing container rupture.

Spill Response and Decontamination

Immediate action is required to mitigate exposure. As an aromatic ester, this compound may cause mild irritation upon contact[3].

  • Isolation: Evacuate non-essential personnel from the immediate spill area.

  • PPE Donning: Equip nitrile gloves, safety goggles, and a standard lab coat. If dust is present, an N95 or P100 particulate respirator is required[7].

  • Containment: For solid spills, gently cover with damp paper towels. Causality: The moisture suppresses dust formation, preventing aerosolization. For liquid solutions, encircle the spill with an inert absorbent material (e.g., vermiculite or universal spill pads)[3].

  • Collection: Carefully scoop the absorbed material or damp solid into a designated solid waste container[7].

  • Decontamination: Wash the affected surface thoroughly with soap and water. Aromatic esters are generally poorly soluble in water but can be effectively lifted and emulsified with surfactants[3][6].

Visualizing the Disposal Workflow

The following decision tree provides a rapid, visual self-validation tool for laboratory personnel to correctly route 3-Methylphenyl 2,6-dimethoxybenzoate waste.

WasteRouting Start 3-Methylphenyl 2,6-dimethoxybenzoate Waste State Determine Physical State Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Dissolved in Solvent State->Liquid SolidCont Collect in HDPE Container (No Halogen Mixing) Solid->SolidCont SolventCheck Is Solvent Halogenated? Liquid->SolventCheck Incineration EPA-Compliant Commercial Incineration SolidCont->Incineration Halogenated Yes (e.g., DCM) SolventCheck->Halogenated Contains Cl, Br, F, I NonHalogenated No (e.g., EtOAc, DMSO) SolventCheck->NonHalogenated C, H, O, N only HalogenWaste Halogenated Organic Waste Stream Halogenated->HalogenWaste NonHalogenWaste Halogen-Free Organic Waste Stream NonHalogenated->NonHalogenWaste HalogenWaste->Incineration NonHalogenWaste->Incineration

Workflow for segregating and disposing of 3-Methylphenyl 2,6-dimethoxybenzoate waste streams.

References

  • Title: 3-methylphenyl 2,6-dimethoxybenzoate - C16H16O4 Source: Chemspace URL: [Link]

  • Title: 2,6-Dimethoxybenzoic acid | CAS#:1466-76-8 Source: Chemsrc URL: [Link]

  • Title: Start now in your successful future! (Halogen-Free Solvents) Source: Integrity Mechanical URL: [Link]

  • Title: US8951952B2 - Solvent compositions for removing petroleum residue Source: Google Patents URL

Sources

Handling

Personal protective equipment for handling 3-Methylphenyl 2,6-dimethoxybenzoate

Standard Operating Procedure: Handling, Solubilization, and Disposal of 3-Methylphenyl 2,6-dimethoxybenzoate As drug development accelerates, the safe handling of bioactive screening compounds and building blocks is para...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Solubilization, and Disposal of 3-Methylphenyl 2,6-dimethoxybenzoate

As drug development accelerates, the safe handling of bioactive screening compounds and building blocks is paramount to both personnel safety and experimental integrity. 3-Methylphenyl 2,6-dimethoxybenzoate (CAS: 723264-58-2) is an ester-based organic compound frequently utilized in chemical libraries and synthetic workflows[1][2].

Because it is a lipophilic, pharmacologically uncharacterized fine powder, it presents specific operational challenges: risk of inhalation via static aerosolization, dermal absorption, and environmental contamination. This guide provides a self-validating, step-by-step protocol for the safe handling and lifecycle management of this compound.

Personal Protective Equipment (PPE) Matrix & Risk Causality

Standard laboratory attire is insufficient when handling fine organic powders intended for high-throughput screening. The selection of PPE must be dictated by the physicochemical properties of the compound and the solvents used for its dissolution[3][4].

Protective EquipmentSpecificationCausality & Operational Rationale
Hand Protection Nitrile (Minimum 5 mil thickness)Provides a robust barrier against lipophilic benzoate esters. Critical Insight: If solubilizing the compound in Dimethyl Sulfoxide (DMSO), personnel must double-glove or upgrade to butyl rubber. DMSO is a potent transdermal carrier that will rapidly transport dissolved bioactive esters through standard latex or thin nitrile and into the bloodstream[4].
Eye Protection ANSI Z87.1 Splash GogglesSafety glasses with side shields are insufficient. Goggles completely seal the orbital area, protecting against airborne particulates during the weighing of electrostatically charged powders and preventing ocular exposure to solvent splashes[5].
Body Protection Flame-Resistant (FR) Lab CoatShields street clothing and skin from chemical deposition. An FR material is required if the compound is to be dissolved in highly flammable organic solvents (e.g., ethanol or methanol)[5].
Respiratory & Environmental Chemical Fume HoodPrevents the inhalation of aerosolized powder. The hood serves as the primary engineering control and must maintain an average face velocity of 80–100 feet per minute (fpm)[4].

Operational Workflow & Handling Protocol

To ensure both user safety and the quantitative accuracy of your screening assays, follow this step-by-step methodology. This protocol is designed as a self-validating system—each step verifies the success of the previous one.

Step 1: Environmental Control & Pre-Operation Check

  • Verify the chemical fume hood monitor reads between 80–100 fpm. Do not initiate work if the alarm is sounding or flow is inadequate[4].

  • Clear the workspace of unnecessary clutter to prevent turbulent airflow, which can scatter fine powders.

  • Don all required PPE (as outlined in the matrix above) and perform a visual inspection of your gloves for micro-tears[3].

Step 2: Anti-Static Weighing Protocol Benzoate esters often exhibit static charge, causing the powder to "jump" from the spatula, leading to inaccurate yields and contamination.

  • Wipe the exterior of the analytical balance and the weighing boat with an anti-static zero-charge wipe.

  • Use a grounded, stainless-steel micro-spatula to transfer the 3-Methylphenyl 2,6-dimethoxybenzoate[6].

  • Tare the vial, carefully transfer the required mass, and immediately cap the source bottle to minimize ambient moisture absorption.

Step 3: Solubilization & Aliquoting

  • Transfer the capped vial containing the weighed compound to the center of the fume hood.

  • Using a calibrated positive-displacement pipette (ideal for volatile or viscous solvents), add the required volume of solvent (e.g., DMSO or DMF).

  • Vortex the sealed vial until the solution is optically clear.

  • Validation Check: Inspect the bottom of the vial against a light source to ensure no undissolved micro-crystals remain.

Process Visualization

The following diagram illustrates the critical safety checkpoints within the handling and disposal workflow.

G N1 Fume Hood Validation N2 PPE Donning & Inspection N1->N2 Flow >80 fpm N3 Anti-Static Weighing N2->N3 Gloves/Goggles on N4 Solvent Addition N3->N4 Transfer to vial N5 Waste Segregation N4->N5 Collect liquid waste N6 EPA SAA Disposal N5->N6 Store <1 year

Workflow for the safe handling, solubilization, and disposal of benzoate ester compounds.

Spill Response & Waste Disposal Plan

Improper disposal of research chemicals is a primary vector for environmental toxicity and regulatory fines. 3-Methylphenyl 2,6-dimethoxybenzoate and its solutions must be managed strictly under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[7][8].

Immediate Spill Response:

  • Solid Spill: Do not sweep dry powder, as this generates aerosols. Cover the spill with damp paper towels (using water or a mild surfactant), carefully scoop the material into a hazardous waste container, and wipe the area with a solvent compatible with the compound (e.g., ethanol).

  • Liquid Spill (in DMSO/Solvent): Apply a universal chemical absorbent pad. Wearing double gloves, collect the saturated pads and place them in a sealed, labeled solid-waste container.

Long-Term Disposal (Satellite Accumulation Area - SAA):

  • Segregation: Never mix halogenated and non-halogenated waste[9][10]. If the compound is dissolved in pure DMSO, it must be routed to the Non-Halogenated Organic Waste stream.

  • Containment: Store waste in a chemically compatible, high-density polyethylene (HDPE) container with a secure screw cap. Do not fill beyond 90% capacity to allow for vapor expansion[9].

  • Labeling & Time Limits: Under EPA Subpart K (for academic/research entities) or standard SAA rules, the container must be explicitly labeled with its contents ("Non-Halogenated Waste: DMSO, 3-Methylphenyl 2,6-dimethoxybenzoate"). Waste must be removed by a certified contractor within 3 days of the container becoming full, or within 12 months, whichever comes first[8][9].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." US Department of Labor. URL: [Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA Hazardous Waste Generators. URL: [Link]

Sources

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